[3-(Dimethylamino)propyl](5-methylhexan-2-YL)amine
Description
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Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(5-methylhexan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)7-8-12(3)13-9-6-10-14(4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
BRVMVMCXQAVHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
3-(Dimethylamino)propylamine chemical properties
An In-depth Technical Guide to 3-(Dimethylamino)propylamine (DMAPA)
Authored by: A Senior Application Scientist
Abstract
3-(Dimethylamino)propylamine (DMAPA), a versatile diamine, holds a pivotal role in modern chemical synthesis and industrial applications. Characterized by the presence of both a primary and a tertiary amine group, DMAPA exhibits a unique reactivity profile that makes it an indispensable intermediate in the production of surfactants, a potent curing agent for epoxy resins, a catalyst in polyurethane systems, and a building block for a myriad of specialty chemicals. This guide provides a comprehensive technical overview of DMAPA's core chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Molecular Structure and Chemical Identity
3-(Dimethylamino)propylamine, also known as N,N-Dimethyl-1,3-propanediamine, is a clear, colorless liquid with a characteristic fishy, ammoniacal odor.[1] Its structure is unique in that it contains two amine functionalities with different substitution patterns, which dictates its chemical behavior and versatility.[2]
-
Primary Amine (-NH₂): Highly reactive and serves as a key point for nucleophilic attack and amide bond formation.
-
Tertiary Amine (-N(CH₃)₂): Acts as a base and a catalyst, particularly in polymerization reactions.[3]
Key Identifiers:
-
Chemical Formula: C₅H₁₄N₂[1]
-
CAS Number: 109-55-7[1]
-
Molar Mass: 102.181 g·mol⁻¹[1]
-
Synonyms: N,N-Dimethyl-1,3-propanediamine, 3-Aminopropyldimethylamine[1][4]
Physicochemical Properties
DMAPA is a weakly basic, colorless liquid. It is completely miscible with water, alcohols, esters, and ketones, but has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[5]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | |
| Odor | Fishy, ammoniacal | [1] |
| Boiling Point | 132.1 - 135 °C | [1][6][7] |
| Melting Point | < -50 °C | [6][8][9] |
| Density | 0.812 g/mL at 25 °C | [1][7] |
| Vapor Pressure | 5 mmHg at 20 °C | |
| Flash Point | 32 °C (90 °F) - closed cup | [1] |
| Water Solubility | Miscible | [5][10] |
| log P | -0.211 to -0.352 | [1][7] |
| Refractive Index (n20/D) | 1.435 - 1.436 | [1] |
Synthesis and Manufacturing Process
The industrial production of DMAPA is a well-established two-stage process that ensures high purity, typically exceeding 99.5%.[5][11]
Stage 1: Michael Addition The synthesis begins with the reaction of dimethylamine and acrylonitrile. This is a classic Michael addition reaction that forms 3-dimethylaminopropionitrile (DMAPN).[1][6]
Stage 2: Hydrogenation The resulting DMAPN intermediate is then hydrogenated, typically using a metal catalyst, to reduce the nitrile group to a primary amine, yielding the final DMAPA product.[1][6][12]
Following the reaction, the crude product undergoes a multi-stage distillation process to remove byproducts and achieve the high purity required for its diverse applications.[5][13]
Protocol: Laboratory Scale Synthesis of DMAPA
This protocol outlines the conceptual steps for the synthesis of DMAPA. Note: This procedure must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a pressure-resistant reactor, charge acrylonitrile and an excess of dimethylamine. The reaction is typically carried out in the absence of a solvent.
-
Michael Addition: Heat the mixture under controlled temperature and pressure to facilitate the Michael addition. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to track the consumption of acrylonitrile.
-
Removal of Excess Reactant: After the reaction is complete, unreacted dimethylamine is removed, often by distillation.
-
Hydrogenation: The resulting crude 3-dimethylaminopropionitrile is transferred to a high-pressure hydrogenation reactor containing a suitable catalyst (e.g., Raney Nickel or a supported palladium catalyst).
-
Catalyst Introduction: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Reduction: The reaction is conducted under high pressure and elevated temperature. The progress of the hydrogenation is monitored by the uptake of hydrogen and confirmed by analytical methods like IR spectroscopy (disappearance of the nitrile peak) or GC.
-
Purification: Upon completion, the catalyst is filtered off, and the crude DMAPA is purified by fractional distillation under reduced pressure to yield the final high-purity product.
Reactivity and Core Applications
The dual functionality of DMAPA is the cornerstone of its widespread utility.[2] The primary amine offers a site for covalent modification, while the tertiary amine provides catalytic activity.
Surfactant Intermediate
A major application of DMAPA is as a key intermediate in the synthesis of amphoteric surfactants, most notably cocamidopropyl betaine (CAPB).[1][8] CAPB is widely used in personal care products like shampoos, soaps, and cosmetics for its mildness, foam-boosting properties, and compatibility with skin and eyes.[1][5] The synthesis involves the reaction of the primary amine of DMAPA with fatty acids (like those from coconut oil) to form an amidoamine, which is subsequently reacted with monochloroacetic acid.[14]
DMAPA is also a precursor for other surfactants and fabric softeners.[6]
Epoxy Resin Curing Agent
DMAPA serves as a highly effective curing agent (hardener) for epoxy resins.[3][13] The primary amine group reacts with the epoxide rings of the resin, initiating a cross-linking process. The tertiary amine group in the DMAPA molecule acts as an accelerator for the curing reaction, which can significantly reduce curing times and temperatures.[3] This dual functionality makes DMAPA a valuable component in the formulation of coatings, adhesives, and composite materials, enhancing properties like adhesion, chemical resistance, and durability.[2][3]
Polyurethane Catalyst
In the production of polyurethanes, DMAPA functions as a catalyst.[5][15] Its basic nature promotes the reaction between polyols and isocyanates to form the urethane linkages. While highly effective, its volatility and strong odor can be a disadvantage, leading to the development of formulations where DMAPA is partially blocked with phenol to reduce fuming.[16]
Other Industrial Uses
The versatility of DMAPA extends to numerous other applications:
-
Water Treatment: It is an intermediate for flocculating agents and corrosion inhibitors.[2][12]
-
Agrochemicals: Used in the synthesis of pesticides, herbicides, and fungicides.[2][12]
-
Textile and Leather Processing: Employed as a dye-fixing agent, fabric softener, and an anti-shrinking agent for leather.[2]
-
Organic Synthesis: It is a useful catalyst for Knoevenagel condensations and as a reagent for the anomeric deacetylation of protected sugars in carbohydrate chemistry.[17]
-
Fuel Additives: Derivatives are used as dispersants and corrosion inhibitors in gasoline and lubricants.[5]
Safety, Handling, and Storage
DMAPA is a hazardous chemical and requires strict safety protocols.
-
Classification: It is classified as flammable, corrosive, and a skin sensitizer. It is harmful if swallowed or in contact with the skin.[6][18]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[10][19] Avoid contact with skin, eyes, and mucous membranes.[20] Keep away from heat, sparks, and open flames.[21]
-
Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidants, acids, and sources of ignition.[10][22] Keep containers tightly closed.[21]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19][20]
Always consult the Material Safety Data Sheet (MSDS) for complete and detailed safety information before handling DMAPA.[10][19]
Experimental Protocol: Epoxy Resin Curing with DMAPA
This protocol describes a general procedure for using DMAPA as a curing agent for a standard Bisphenol A-based epoxy resin.
-
Materials and Preparation:
-
Liquid Bisphenol A epoxy resin (e.g., D.E.R. 331 or equivalent).
-
3-(Dimethylamino)propylamine (DMAPA), ≥99% purity.
-
Disposable mixing container and stirring rod.
-
Substrate for application (e.g., glass slide, metal panel).
-
Fume hood and appropriate PPE.
-
-
Formulation:
-
Pre-warm the epoxy resin to approximately 40-50°C to reduce its viscosity for easier mixing.
-
In the mixing container, weigh the desired amount of epoxy resin.
-
Calculate the required amount of DMAPA. A typical dosage ranges from 2 to 6 parts per hundred parts of resin (phr) by weight.[3] For this protocol, use 4 phr.
-
Calculation Example: For 100g of epoxy resin, add 4g of DMAPA.
-
-
Mixing:
-
Under a fume hood, carefully add the weighed DMAPA to the epoxy resin.
-
Mix thoroughly but gently for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid whipping excessive air into the system.
-
-
Application and Curing:
-
Apply the mixed epoxy-DMAPA system to the prepared substrate.
-
Allow the system to cure at ambient temperature (approx. 25°C). The pot life and curing time will depend on the mass of the mixture and ambient conditions. The tertiary amine in DMAPA will accelerate the cure. .
-
-
Evaluation:
-
Monitor the resin for gelation and final cure (hardness). The cure can be assessed using methods like Shore D hardness testing or by checking for tack-free time.
-
Post-curing at a slightly elevated temperature (e.g., 60-80°C) for a few hours can be performed to ensure full cross-linking and optimal mechanical properties.
-
Conclusion
3-(Dimethylamino)propylamine is a cornerstone of the specialty chemical industry. Its unique bifunctional nature, combining a reactive primary amine with a catalytic tertiary amine, provides a powerful tool for chemists and material scientists. From enhancing the mildness of everyday personal care products to ensuring the durability of high-performance coatings and adhesives, DMAPA's influence is both extensive and critical. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for leveraging its full potential in research, development, and industrial manufacturing.
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3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry. (2015, February 3). Organic Letters - ACS Publications. Retrieved from [Link]
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3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. (2015, February 20). PubMed. Retrieved from [Link]
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Physical and chemical properties of N,N-dimethylaminomethyl ketones
An In-depth Technical Guide to the Physical and Chemical Properties of N,N-dimethylaminomethyl Ketones
Abstract
N,N-dimethylaminomethyl ketones, a prominent subclass of Mannich bases, are β-aminoketone compounds of significant interest in synthetic and medicinal chemistry.[1] Characterized by a ketone functional group and a tertiary dimethylamino moiety separated by a methylene bridge, these molecules serve as versatile synthetic intermediates and constitute the core scaffold of numerous biologically active compounds.[2][3] This guide provides a comprehensive exploration of their synthesis, physical characteristics, chemical reactivity, and spectroscopic properties. We will delve into the mechanistic underpinnings of the Mannich reaction, the primary synthetic route to these compounds, and explore their subsequent transformations, particularly the synthetically crucial elimination reaction to form α,β-unsaturated ketones. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.
Synthesis: The Mannich Reaction
The cornerstone of N,N-dimethylaminomethyl ketone synthesis is the Mannich reaction, a three-component condensation that forms a carbon-carbon bond via the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4][5] The reaction involves a ketone (or any enolizable carbonyl compound), formaldehyde, and dimethylamine.[4]
Reaction Mechanism
The reaction proceeds through two principal stages, typically under acidic conditions which catalyze both steps.[6]
-
Iminium Ion Formation: Dimethylamine, a secondary amine, undergoes a nucleophilic addition to formaldehyde, followed by dehydration, to form the highly electrophilic N,N-dimethylaminomethylium ion (an iminium ion, often referred to as an Eschenmoser's salt precursor).[5][7]
-
Enol Attack: The ketone starting material tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[5][6] Subsequent deprotonation yields the final N,N-dimethylaminomethyl ketone product, often as its ammonium salt, which can be neutralized during workup.[7]
Caption: Mechanism of the acid-catalyzed Mannich Reaction.
Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride
This protocol is a representative procedure for the synthesis of a Mannich base hydrochloride, adapted from established methods.[8]
Materials:
-
Cyclohexanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (0.1 mol), dimethylamine hydrochloride (0.1 mol), and paraformaldehyde (0.11 mol) in ethanol (30 mL).
-
Add a few drops of concentrated HCl to the mixture to ensure acidic conditions.
-
Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The solution may become clear as the reactants are consumed.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product may begin to crystallize.
-
Add diethyl ether to the cold solution to precipitate the hydrochloride salt of the product completely.
-
Collect the white crystalline solid by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product in a desiccator under vacuum to yield 2-(dimethylaminomethyl)cyclohexanone hydrochloride.
Physical Properties
The physical properties of N,N-dimethylaminomethyl ketones are highly dependent on the structure of the parent ketone and whether the compound is in its free base or salt form.
-
Appearance: As free bases, they are typically colorless to yellowish oils or low-melting solids. As hydrochloride salts, they are generally stable, white crystalline solids.
-
Solubility: The free bases exhibit good solubility in organic solvents. The hydrochloride salts are typically soluble in water and alcohols but have limited solubility in nonpolar solvents like diethyl ether.
-
Boiling/Melting Points: Boiling points vary significantly with molecular weight. Due to their polarity and potential for intermolecular interactions, they have higher boiling points than the parent ketones. Melting points of the solid salts are generally sharp and well-defined.
| Property | General Observation | Causality |
| State | Liquid or low-melting solid (free base); Crystalline solid (salt) | The free base has weaker intermolecular forces than the ionic lattice of the salt. |
| Solubility (Free Base) | Soluble in organic solvents (e.g., CHCl₃, THF, EtOAc). | "Like dissolves like"; the organic backbone dominates solubility characteristics. |
| Solubility (Salt) | Soluble in polar protic solvents (e.g., H₂O, EtOH). | The ionic nature of the ammonium salt allows for strong ion-dipole interactions. |
| Thermal Stability | Subject to elimination at elevated temperatures. | The β-amino ketone structure is prone to thermal decomposition, often via an E2 or E1cb mechanism.[9] |
Chemical Reactivity and Synthetic Utility
The dual functionality of the ketone and the tertiary amine governs the chemical behavior of these compounds.[10]
Basicity and Salt Formation
The lone pair of electrons on the dimethylamino nitrogen atom imparts basic properties. These compounds readily react with acids to form quaternary ammonium salts. This property is crucial for their purification (e.g., crystallization as hydrochloride salts) and influences their biological activity and formulation in pharmaceuticals.[10]
Elimination to α,β-Unsaturated Ketones
Perhaps the most significant reaction of N,N-dimethylaminomethyl ketones is their conversion into α,β-unsaturated ketones (enones) via an elimination reaction.[6] This transformation is a powerful synthetic tool. The reaction is typically promoted by heating the Mannich base or, more efficiently, by first converting the amine to a better leaving group. This is achieved by quaternization with an alkylating agent like methyl iodide, followed by treatment with a base (Hofmann elimination).[6]
Caption: Conversion of a Mannich base to an enone via Hofmann elimination.
Ketone Group Reactions
The carbonyl group can undergo typical ketone reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[10] This reaction pathway provides access to β-amino alcohols, another class of compounds with significant biological and synthetic relevance.
Spectroscopic Characterization
The structural elucidation of N,N-dimethylaminomethyl ketones relies on standard spectroscopic techniques. The key is to identify the characteristic signals for both the ketone and the aminomethyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the carbonyl group.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1700 - 1725 | Strong | This is a hallmark peak. Conjugation with a double bond or aromatic ring will lower this frequency to ~1665-1710 cm⁻¹.[11][12] |
| C-N (Alkyl Amine) | 1020 - 1250 | Medium-Weak | Often appears in the fingerprint region and can be difficult to assign definitively. |
| C-H (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H stretching. |
| N-H⁺ (Ammonium Salt) | 2400 - 3200 | Broad, Strong | A very broad and strong absorption is characteristic of the hydrochloride salt form.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural analysis.
¹H NMR:
-
Protons α to C=O (-CH₂-CO-): These protons are deshielded by the carbonyl group and typically appear as a multiplet in the δ 2.5 - 2.8 ppm range.[11]
-
Protons α to N (-CH₂-NMe₂): These protons are adjacent to the electron-withdrawing nitrogen and resonate as a multiplet around δ 2.3 - 2.6 ppm .
-
N-Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups on the nitrogen appear as a characteristic sharp singlet in the δ 2.1 - 2.3 ppm range for the free base.[13] In the hydrochloride salt form, this signal may shift downfield.
¹³C NMR:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically in the δ 205 - 215 ppm region.[12] Its presence is a definitive indicator of a ketone.
-
Carbon α to C=O (-CH₂-CO-): Appears in the range of δ 35 - 45 ppm .
-
Carbon α to N (-CH₂-NMe₂): Resonates further downfield due to the nitrogen's electronegativity, typically δ 55 - 65 ppm .
-
N-Methyl Carbons (-N(CH₃)₂): These carbons give a signal in the δ 40 - 45 ppm range.
Role in Drug Development and Medicinal Chemistry
N,N-dimethylaminomethyl ketones are a subset of Mannich bases, which are recognized as a critical "pharmacophore" in modern drug design.[14] Their prevalence in clinically useful drugs like fluoxetine (antidepressant) and atropine (anticholinergic) underscores their importance.[2][15]
The biological activity of these compounds is often linked to their ability to act as prodrugs for α,β-unsaturated ketones.[14][15] In a biological system, they can undergo a retro-Michael reaction (elimination) to release the highly reactive enone, which can then act as a Michael acceptor, alkylating biological nucleophiles like cysteine residues in enzymes or proteins. This covalent modification can inhibit enzyme function, leading to a therapeutic effect.[14]
The diverse pharmacological activities attributed to Mannich bases include:
The N,N-dimethylamino group often enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier, a desirable trait for centrally-acting drugs.[15]
Caption: A typical workflow from synthesis to application.
Conclusion
N,N-dimethylaminomethyl ketones represent a fundamentally important class of organic compounds. Their straightforward synthesis via the robust Mannich reaction provides access to a molecular scaffold that is not only a versatile building block for more complex structures, particularly α,β-unsaturated systems, but also a privileged pharmacophore in medicinal chemistry. A thorough understanding of their physical properties, chemical reactivity, and spectroscopic signatures is essential for any scientist working in the fields of organic synthesis and drug discovery.
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An In-Depth Technical Guide to the Reactivity of Tertiary Amines in Organic Synthesis
Introduction
Tertiary amines represent a cornerstone class of reagents in organic synthesis, indispensable to researchers in academia and industry alike. Characterized by a nitrogen atom bonded to three organic substituents, their unique structural and electronic properties endow them with a versatile reactivity profile. The lone pair of electrons on the nitrogen atom is the heart of their chemical behavior, allowing them to function as bases, nucleophiles, and catalysts. However, the true utility of a tertiary amine in a synthetic protocol is dictated by a nuanced interplay between its basicity (thermodynamic), nucleophilicity (kinetic), and the steric environment around the nitrogen center.[1]
This guide provides a comprehensive exploration of the reactivity of tertiary amines, moving beyond simple definitions to explain the causal relationships behind their application in synthesis. For the researcher and drug development professional, understanding why a specific tertiary amine is chosen for a given transformation is paramount for reaction optimization, troubleshooting, and innovation. We will dissect their roles, compare common reagents, and provide field-proven protocols to empower scientists in their daily work.
The Duality of Reactivity: Basicity vs. Nucleophilicity
The decision to use a tertiary amine often hinges on the need for a base, a nucleophile, or both. These two properties, while related, are not interchangeable.[2]
-
Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H⁺), quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value signifies a stronger base.[3]
-
Nucleophilicity is a kinetic measure of a molecule's ability to attack an electrophilic center (typically carbon). It measures the rate of reaction.[2]
While stronger bases are often stronger nucleophiles, this correlation is heavily modulated by steric hindrance . Bulky substituents around the nitrogen atom can dramatically impede its ability to approach an electrophilic carbon, reducing its nucleophilicity while having a lesser impact on its ability to abstract a small proton.[1] This distinction is the critical factor behind the design and selection of specialized tertiary amine reagents.
Decision Workflow for Amine Selection
The choice of a tertiary amine is a critical step in reaction design. The following workflow provides a logical framework for this decision-making process.
Caption: A workflow for selecting the appropriate tertiary amine based on the primary synthetic requirement.
Comparative Data of Common Tertiary Amines
The selection of an appropriate tertiary amine is guided by its intrinsic properties. This table summarizes key data for commonly used reagents to facilitate comparison.
| Amine Name & Abbreviation | Structure | pKa (of conjugate acid) | Tolman Cone Angle (θ) | Key Features & Applications |
| Triethylamine (TEA, Et₃N) | Et-N(-Et)-Et | 10.75 (in H₂O)[4] | 132° | General-purpose, inexpensive acid scavenger. Moderately nucleophilic; can lead to side reactions (e.g., acylation, alkylation).[4][5] |
| N,N-Diisopropylethylamine (DIPEA, Hünig's Base) | iPr-N(-Et)-iPr | ~10.9 (in H₂O)[4] | ~140-150° (est.) | Sterically hindered, non-nucleophilic base. Excellent acid scavenger where nucleophilic attack is problematic (e.g., peptide couplings, protecting group chemistry).[6][7] |
| N-Methylmorpholine (NMM) | O(CH₂CH₂)₂N-CH₃ | 7.38 (in H₂O)[8][9] | N/A | Weaker base than TEA/DIPEA. Used in base-sensitive reactions like peptide couplings to minimize racemization.[10] |
| 4-(Dimethylamino)pyridine (DMAP) | (CH₃)₂N-C₅H₄N | 9.7 (in H₂O)[3] | N/A | Highly efficient nucleophilic catalyst for acylation/esterification reactions. Used in catalytic amounts.[11] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | N(CH₂CH₂)₃N | 8.8 (pKa2 in H₂O) | N/A | Bicyclic, unhindered nucleophilic catalyst. Used in Baylis-Hillman reactions and polyurethane formation.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 (in MeCN)[13] | N/A | Strong, non-nucleophilic amidine base. Widely used to promote E2 elimination reactions.[14][15] |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | C₁₀H₆(N(CH₃)₂)₂ | 12.1 (in H₂O)[16] | N/A | Very strong, exceptionally non-nucleophilic base due to extreme steric hindrance. Used when a highly selective proton scavenger is required.[16][17] |
PART 1: The Tertiary Amine as a Base
The most frequent role for a tertiary amine is as a base. This can range from simply neutralizing an acid byproduct to actively promoting a reaction through deprotonation.
Acid Scavenging in Acylation and Alkylation Reactions
Many reactions, such as the formation of esters from acyl chlorides or the protection of alcohols as silyl ethers, release stoichiometric amounts of acid (e.g., HCl). This acid can protonate starting materials, deactivate catalysts, or cause degradation of sensitive functional groups. A tertiary amine is added to irreversibly neutralize this acid, driving the reaction to completion.
Causality in Action: TEA vs. DIPEA
-
Triethylamine (TEA) is the workhorse for this purpose due to its sufficient basicity and low cost.[4] However, its relatively small steric profile means it retains significant nucleophilicity.[4] In reactions with highly reactive electrophiles like acyl chlorides or sulfonyl chlorides, TEA can be acylated or sulfonylated, leading to consumption of the base and formation of impurities.
-
N,N-Diisopropylethylamine (DIPEA) is the solution to this problem. The two bulky isopropyl groups effectively shield the nitrogen's lone pair, rendering it a very poor nucleophile while maintaining strong basicity.[7] This makes DIPEA the base of choice for reactions sensitive to nucleophilic side reactions, such as in peptide coupling or when working with valuable, complex substrates.[6]
Promoting Elimination (E2) Reactions
Tertiary amines are instrumental in promoting E2 eliminations to form alkenes. The choice of amine is critical for controlling the regioselectivity of the double bond.
-
Standard E2 Reactions: For simple dehydrohalogenations, a strong, non-nucleophilic base is required to avoid competing Sₙ2 substitution reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a premier reagent for this purpose. Its strong basicity (pKa ~13.5) allows it to deprotonate even weakly acidic C-H bonds, while its amidine structure and steric bulk make it non-nucleophilic, favoring the E2 pathway.[13][18]
-
The Hofmann Elimination: This classical reaction transforms a primary, secondary, or tertiary amine into an alkene.[19] The process involves two key stages:
-
Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt.[11] This step converts the poor amino leaving group into a good, neutral tertiary amine leaving group.
-
Elimination: The iodide is exchanged for hydroxide (using Ag₂O and water), and upon heating, an E2 elimination occurs.[20]
-
A defining feature of the Hofmann elimination is its regioselectivity. It preferentially forms the least substituted alkene (the "Hofmann product"), in direct contrast to the Zaitsev rule which predicts the most substituted alkene.[11]
Causality of the Hofmann Rule: The selectivity arises from the steric bulk of the -N⁺R₃ leaving group. In the E2 transition state, the base (hydroxide) must abstract a β-proton that is anti-periplanar to the leaving group. The large size of the quaternary ammonium group creates significant steric clashes with substituents on the interior of the molecule. Consequently, the base preferentially abstracts the more sterically accessible proton from the least substituted β-carbon, leading to the Hofmann product.[11][13]
Caption: Logical flow of the Hofmann Elimination reaction, from amine to the least substituted alkene.
Protocol 1: Hofmann Elimination of 1-Aminooctane
This protocol details the conversion of a primary amine to the corresponding terminal alkene.
-
Exhaustive Methylation: In a round-bottom flask, dissolve 1-aminooctane (12.9 g, 0.1 mol) in 50 mL of methanol. Add methyl iodide (42.6 g, 0.3 mol) dropwise while cooling the flask in an ice bath. Stir the mixture at room temperature for 24 hours. A white precipitate of octyltrimethylammonium iodide will form.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude quaternary ammonium salt.
-
Anion Exchange: Suspend the crude salt in 100 mL of water. Add silver(I) oxide (23.2 g, 0.1 mol) in portions with vigorous stirring. A precipitate of silver iodide will form. Stir the mixture for 4 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the silver iodide precipitate. Wash the filter cake with 50 mL of water. The filtrate contains the quaternary ammonium hydroxide.
-
Elimination & Distillation: Transfer the filtrate to a distillation apparatus. Heat the solution gently. The quaternary ammonium hydroxide will decompose. Co-distill the product (1-octene) and water. The distillation temperature should be maintained around 100-125 °C.
-
Workup: Separate the organic layer from the distillate using a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 1-octene (b.p. 121 °C).
PART 2: The Tertiary Amine as a Nucleophile
While often selected for their non-nucleophilic character, the inherent nucleophilicity of tertiary amines is central to their function as catalysts and reagents in specific reactions.
Quaternization: The Menshutkin Reaction
The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction.[21] This is a classic Sₙ2 reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. The rate of this reaction is highly dependent on the solvent, the nature of the alkyl halide (I > Br > Cl), and the steric hindrance of both the amine and the halide.[21][22] Quaternary ammonium salts are valuable as phase-transfer catalysts, surfactants, and ionic liquids.
Protocol 2: Synthesis of Tetraethylammonium Bromide
This protocol describes a standard Menshutkin reaction.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethylamine (10.1 g, 0.1 mol) and 50 mL of acetonitrile.
-
Reagent Addition: Add bromoethane (13.1 g, 0.12 mol) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours. A white precipitate of the quaternary salt will form as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white solid by vacuum filtration. Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50 °C to yield pure tetraethylammonium bromide.
Nucleophilic Catalysis in Acylation Reactions
Tertiary amines, particularly 4-(Dimethylamino)pyridine (DMAP) , are exceptionally potent catalysts for the acylation of alcohols, especially sterically hindered ones.[23] DMAP's catalytic power stems from its ability to act as a superior acyl-transfer agent compared to the alcohol nucleophile.
Mechanism of DMAP Catalysis: In a typical esterification using an acid anhydride, DMAP's pyridine nitrogen attacks one of the carbonyl groups, displacing a carboxylate anion. This forms a highly electrophilic N-acylpyridinium intermediate. This intermediate is much more reactive towards the alcohol nucleophile than the original anhydride. The alcohol attacks the N-acylpyridinium species, forming the ester and regenerating the DMAP catalyst, which is then deprotonated by a stoichiometric base (like TEA) to re-enter the catalytic cycle.[11][24]
Caption: Catalytic cycle of DMAP in the acylation of an alcohol with an acid anhydride.
This catalytic cycle is the principle behind highly effective esterification methods like the Steglich Esterification , which uses a carbodiimide (e.g., DCC) to activate a carboxylic acid, with DMAP acting as the crucial acyl-transfer catalyst.[12]
Specialized Catalysis: The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a C-C bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic tertiary amine, most commonly DABCO .[25]
Mechanism of DABCO Catalysis: DABCO's high nucleophilicity and minimal steric hindrance allow it to perform a conjugate addition to the activated alkene, forming a zwitterionic enolate intermediate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the DABCO catalyst yields the densely functionalized α-methylene-β-hydroxy product. DABCO is uniquely suited for this role because its bridged structure prevents side reactions and makes it an excellent nucleophile.
PART 3: Transformations Involving Tertiary Amines
Beyond their direct roles as bases or nucleophiles, tertiary amines are key substrates in several important synthetic transformations.
Oxidation to Amine N-Oxides
Tertiary amines can be readily oxidized to form tertiary amine N-oxides using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[26] These N-oxides are synthetically valuable in their own right. They are often used as mild oxidants, for example, to regenerate OsO₄ in dihydroxylation reactions.[8]
The Cope Elimination
The Cope elimination is a thermal, intramolecular elimination (Eᵢ) reaction of a tertiary amine N-oxide to produce an alkene and a hydroxylamine.[26][27]
Mechanism and Stereochemistry: The reaction proceeds through a concerted, five-membered cyclic transition state. This intramolecular mechanism requires the β-proton and the N-oxide group to be on the same side of the molecule, a syn-periplanar arrangement.[27] The N-oxide's oxygen atom acts as the internal base, abstracting the β-proton. Like the Hofmann elimination, the Cope elimination typically follows Hofmann's rule, forming the less-substituted alkene, due to the accessibility of the required protons for forming the cyclic transition state.[28] The reaction conditions are notably mild (often just heating), making it suitable for sensitive substrates.[26]
Protocol 3: Synthesis and Cope Elimination of N,N-Dimethyl-1-phenylethan-1-amine N-Oxide
This two-step protocol demonstrates the formation of an N-oxide and its subsequent thermal elimination.
Step A: Oxidation to the N-Oxide
-
Reaction Setup: In a 250 mL flask, dissolve N,N-dimethyl-1-phenylethan-1-amine (14.9 g, 0.1 mol) in 100 mL of methanol.
-
Oxidant Addition: Cool the solution in an ice bath. Add 30% aqueous hydrogen peroxide (13.6 mL, 0.12 mol) dropwise over 20 minutes, keeping the temperature below 20 °C.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 24 hours.
-
Catalyst Quench: Add a small amount of platinum on carbon (or MnO₂) to decompose excess hydrogen peroxide (vigorous gas evolution will occur).
-
Isolation: Once gas evolution ceases, filter the mixture through Celite® and concentrate the filtrate under reduced pressure to yield the crude N-oxide as a viscous oil or solid. This can be used directly in the next step.
Step B: Cope Elimination
-
Reaction Setup: Place the crude N-oxide from Step A into a small distillation apparatus.
-
Thermal Elimination: Heat the N-oxide under reduced pressure (e.g., 20 mmHg). The elimination typically occurs between 100-160 °C.
-
Product Collection: The product, styrene, will distill as it is formed. Collect the distillate in a receiver cooled in an ice bath.
-
Purification: The collected styrene can be purified by redistillation if necessary.
Conclusion
The reactivity of tertiary amines in organic synthesis is a rich and multifaceted field. Their utility is governed by a delicate balance of basicity, nucleophilicity, and steric properties. A judicious choice of amine allows chemists to control reaction pathways, minimize side products, and achieve desired synthetic outcomes. From the workhorse acid-scavenging of triethylamine and the selective, non-nucleophilic nature of DIPEA and DBU, to the powerful nucleophilic catalysis of DMAP and DABCO, tertiary amines are fundamental tools. Understanding the mechanistic principles behind their reactivity—the steric drivers of the Hofmann rule, the intramolecular syn-elimination of the Cope reaction, and the acyl-transfer power of DMAP—is essential for any scientist engaged in the art of molecular construction. This guide serves as a foundational resource to aid in the logical and effective application of these indispensable reagents.
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Abstract
Methylhexanamine (1,3-dimethylamylamine, DMAA), a synthetic aliphatic amine, has a storied history, from its initial introduction as a nasal decongestant to its controversial inclusion in dietary and athletic supplements.[1] This guide provides a comprehensive technical overview of the pharmacological profile of methylhexanamine and its related compounds, intended for researchers, scientists, and professionals in drug development. We will delve into its mechanism of action as an indirect sympathomimetic agent, its pharmacokinetic and pharmacodynamic properties, and its toxicological profile. Furthermore, this guide will explore the structure-activity relationships within this class of compounds and provide detailed experimental protocols for their pharmacological evaluation.
Introduction: From Nasal Decongestant to Prohibited Stimulant
First synthesized and marketed by Eli Lilly and Company in the 1940s as a nasal decongestant under the trade name Forthane, methylhexanamine was voluntarily withdrawn from the market in the 1980s.[1] It re-emerged in the mid-2000s as a purported "natural" stimulant in dietary supplements, often falsely attributed to geranium oil.[2] This resurgence led to widespread use in bodybuilding and athletic communities, but was also accompanied by numerous reports of adverse cardiovascular and neurological events, including hypertension, cardiac arrest, and cerebral hemorrhage.[3][4] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have declared that DMAA is not a legal dietary ingredient, and it is prohibited by the World Anti-Doping Agency (WADA).[5][6] Understanding the detailed pharmacology of methylhexanamine and its analogs is therefore of critical importance for public health and for the development of safer therapeutic agents.
Chemical and Physical Properties
Methylhexanamine is a simple aliphatic amine with the chemical formula C₇H₁₇N.[1] Its structure is characterized by a seven-carbon chain with a methyl group at the 4-position and an amino group at the 2-position. This structure shares similarities with other sympathomimetic amines, such as amphetamine, though it lacks the phenyl ring characteristic of phenethylamines.[7]
Table 1: Physicochemical Properties of Methylhexanamine
| Property | Value | Source |
| IUPAC Name | 4-methylhexan-2-amine | [1] |
| Other Names | 1,3-dimethylamylamine (DMAA), Geranamine | [1] |
| CAS Number | 105-41-9 | [1] |
| Molar Mass | 115.220 g·mol⁻¹ | [1] |
| Formula | C₇H₁₇N | [1] |
Mechanism of Action: An Indirect Sympathomimetic Amine
Methylhexanamine exerts its pharmacological effects primarily as an indirect sympathomimetic agent. Its primary mechanism involves the modulation of monoamine neurotransmitters, particularly norepinephrine and, to a lesser extent, dopamine.[1][8]
Interaction with Monoamine Transporters
The principal molecular targets of methylhexanamine are the norepinephrine transporter (NET) and the dopamine transporter (DAT). It functions as both a releasing agent and a reuptake inhibitor at these transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1][8]
-
Norepinephrine and Dopamine Releasing Agent: Studies have shown that methylhexanamine induces the release of norepinephrine and dopamine from neuronal stores.[1] This action is a hallmark of many sympathomimetic stimulants and contributes significantly to its physiological effects.
-
Inhibition of Neurotransmitter Reuptake: Methylhexanamine also inhibits the reuptake of norepinephrine and dopamine from the synapse. In vitro studies have provided quantitative data on its affinity for these transporters. One study reported a Kᵢ value of 649 nM for the inhibition of the human norepinephrine transporter (NET).[1][9] Its affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT) was found to be significantly lower, with Kᵢ values greater than 10,000 nM for both.[1][9] This indicates a degree of selectivity for the norepinephrine transporter over the dopamine and serotonin transporters.
The following diagram illustrates the proposed mechanism of action of methylhexanamine at a noradrenergic synapse.
Caption: Mechanism of methylhexanamine at the noradrenergic synapse.
Structure-Activity Relationships (SAR)
-
Alkyl Chain Length and Branching: The length and branching of the alkyl chain influence potency and selectivity. Methylhexanamine's seven-carbon backbone with a methyl branch appears to be optimal for its interaction with the norepinephrine transporter.
-
Position of the Amino Group: The position of the amino group is critical for activity. In methylhexanamine, the 2-amino configuration is a key feature.
-
Absence of a Phenyl Ring: A significant structural distinction between methylhexanamine and amphetamine is the lack of an aromatic ring in the former.[8] This difference likely contributes to the observed variations in their pharmacological profiles, particularly the lower potency of methylhexanamine at the dopamine transporter.[8][9]
-
Comparison with Related Compounds:
-
1,4-Dimethylamylamine (1,4-DMAA): A structural isomer of methylhexanamine, 1,4-DMAA has also been found in dietary supplements.[4] While detailed pharmacological data is scarce, it is presumed to have similar stimulant properties.
-
Tuaminoheptane (2-aminoheptane): This compound is structurally similar to methylhexanamine and has been shown to be largely equipotent in many pharmacological aspects, primarily acting on the norepinephrine transporter.[8][10]
-
Further research involving the synthesis and pharmacological evaluation of a systematic series of methylhexanamine analogs is warranted to fully elucidate the structure-activity relationships governing their interaction with monoamine transporters and receptors.
Pharmacokinetics
The pharmacokinetic profile of methylhexanamine has been characterized in humans following oral administration.
Table 2: Pharmacokinetic Parameters of Methylhexanamine in Humans (25 mg oral dose)
| Parameter | Mean Value (± SD) | Source |
| Oral Clearance | 20.02 ± 5 L/hr | [11] |
| Oral Volume of Distribution | 236 ± 38 L | [2] |
| Terminal Half-life | 8.45 ± 1.9 hr | [11] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-5 hours | [2] |
| Peak Plasma Concentration (Cₘₐₓ) | ~70 ng/mL | [2] |
The relatively long half-life of approximately 8.5 hours suggests a potential for accumulation with repeated dosing.[7]
Pharmacodynamics
The pharmacodynamic effects of methylhexanamine are consistent with its sympathomimetic mechanism of action and include cardiovascular, respiratory, and central nervous system effects.
-
Cardiovascular Effects: The most prominent effects are on the cardiovascular system. Methylhexanamine is a potent vasoconstrictor, leading to an increase in blood pressure.[1][5] The effects on heart rate are more variable and can be dose-dependent.
-
Respiratory Effects: It can cause bronchodilation.[1]
-
Central Nervous System Effects: As a stimulant, it can increase alertness and physical performance. However, it has also been associated with adverse neurological effects.
The magnitude of these effects is dose-dependent. A 2013 review concluded the following oral dose-dependent effects:[7]
-
4-15 mg: Effects on lungs (bronchodilation) and nasal mucosa.
-
50-75 mg: Effects on the heart.
-
100 mg: Effects on blood pressure.
Toxicology
The toxicological profile of methylhexanamine is a significant concern and has been the primary driver for its regulatory control.
Table 3: Toxicological Data for Methylhexanamine
| Parameter | Value | Species | Route | Source |
| LD₅₀ | 39 mg/kg | Mouse | Intravenous | [1] |
| LD₅₀ | 72.5 mg/kg | Rat | Intravenous | [1] |
In humans, numerous adverse events have been reported in association with methylhexanamine-containing supplements, including:[1][5]
-
Cardiovascular: Shortness of breath, chest tightening, hypertension, heart attack.
-
Neurological: Cerebral hemorrhage, seizures.[4]
The combination of methylhexanamine with other stimulants, such as caffeine, appears to exacerbate its toxic effects.[5]
Experimental Protocols
For researchers investigating the pharmacological properties of methylhexanamine and its analogs, the following experimental protocols provide a foundation for in vitro characterization.
Radioligand Binding Assay for Monoamine Transporters (NET, DAT, SERT)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the norepinephrine, dopamine, and serotonin transporters.
Objective: To measure the displacement of a specific radioligand from the transporter by the test compound.
Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).
-
Radioligands: [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT).
-
Non-labeled inhibitors for determining non-specific binding (e.g., Desipramine for hNET, GBR 12909 for hDAT, Fluoxetine for hSERT).
-
Test compound (e.g., methylhexanamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of the respective non-labeled inhibitor (e.g., 10 µM Desipramine for hNET).
-
Test Compound: Serial dilutions of the test compound (e.g., methylhexanamine) to generate a concentration-response curve.
-
-
Add the appropriate radioligand to each well at a concentration close to its Kₑ value.
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vitro Neurotransmitter Uptake/Release Assay
This protocol is designed to measure the ability of a test compound to inhibit the uptake of a neurotransmitter or to induce its release from cells expressing the relevant transporter.
Objective: To quantify the functional effect of a test compound on transporter activity.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing hNET, hDAT, or hSERT.
-
Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Dopamine, or [³H]Serotonin.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (e.g., methylhexanamine).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure (Uptake Inhibition):
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.
-
Procedure (Release Assay):
-
Loading: Pre-load the cells with the radiolabeled neurotransmitter by incubating them in uptake buffer containing the radiolabel.
-
Washing: Wash the cells to remove extracellular radiolabel.
-
Release Stimulation: Add varying concentrations of the test compound to the cells and incubate.
-
Sample Collection: At various time points, collect the supernatant (containing the released radiolabel).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of neurotransmitter release at each concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the test compound that induces 50% of the maximal release).
-
Conclusion
Methylhexanamine is a potent indirect sympathomimetic amine with a clear pharmacological profile centered on its interaction with the norepinephrine transporter. Its ability to increase synaptic concentrations of norepinephrine and dopamine underlies its stimulant and cardiovascular effects. While it was once used as a nasal decongestant, its narrow therapeutic window and significant potential for serious adverse effects, particularly when used in high doses or in combination with other stimulants, have led to its prohibition in dietary supplements. For researchers in the field, a thorough understanding of the pharmacology of methylhexanamine and its analogs is essential for both toxicological assessment and for the rational design of new therapeutic agents targeting the monoamine transport system. The experimental protocols provided in this guide offer a starting point for the in-depth pharmacological characterization of this and related compounds.
References
-
Methylhexanamine - Wikipedia. [Link]
- Scientific Opinion on the Regulatory Status of 1,3-Dimethylamylamine (DMAA). European Journal of Food Research & Review. 2012;2(4):93-100.
- Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Curr Protoc Pharmacol. 2018;82(1):e45.
-
Methylhexanamine - Wikipedia. [Link]
- Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. J Med Chem. 1988;31(4):823-8.
- Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. Food Chem Toxicol. 2018;122:138-147.
- Dietary Supplements Containing Aegeline and DMAA (1,3-Dimethylamylamine) and their Role in Liver Injury. International Journal of Medical Research and Health Sciences. 2016;5(7):1-10.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Neurosci. 2018;83(1):e49.
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. [Link]
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020;11(11):1598-1607.
-
Reproducible in vitro multiplexed assays for neurotransmitters. a)... - ResearchGate. [Link]
-
Assay Protocol Book - PDSP. [Link]
- Abuse Liability of the Dietary Supplement Dimethylamylamine. J Psychopharmacol. 2015;29(5):607-13.
- Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. J Clin Med. 2023;12(13):4474.
- Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Molecules. 2023;28(14):5531.
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
- Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Chem Sci. 2024;15(33):12345-12351.
-
Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity - ResearchGate. [Link]
- Synthesis and pharmacological activity of alkylated tryptamines. J Med Chem. 1966;9(3):341-4.
-
1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem. [Link]
- Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacol. 2009;9:15.
- Examination of some toxicological parameters of dimethylamylamine when consumed alone or with caffeine. Arch Biol Sci. 2020;72(3):413-423.
- Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA). Clin Toxicol (Phila). 2018;56(5):421-426.
-
K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2 … - ResearchGate. [Link]
-
Structure Activity Relationship Of Drugs. [Link]
- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Int J Mol Sci. 2023;24(20):15421.
- In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Int J Mol Sci. 2024;25(11):5641.
- The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. ACS Chem Neurosci. 2020;11(11):1608-1616.
- Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. Br J Pharmacol. 2015;172(8):2019-30.
- Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV)
- Pattern Recognition of Neurotransmitters: Complexity Reduction for Serotonin and Dopamine. Biosensors (Basel). 2025;15(4):259.
- Adrenergic receptors: structure and function. Cleve Clin J Med. 1990;57(5):481-91.
- Ligands of Adrenergic Receptors: A Structural Point of View. Int J Mol Sci. 2021;22(13):6847.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of alkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. serbiosoc.org.rs [serbiosoc.org.rs]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 8. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmrhs.com [ijmrhs.com]
- 10. repository.journals4promo.com [repository.journals4promo.com]
- 11. mdpi.com [mdpi.com]
Architecting the Next Generation: A Technical Guide to the Discovery and Synthesis of Amine-Based Organocatalysts
Executive Summary
The shift from transition-metal catalysis to organocatalysis represents more than a "green" alternative; it is a fundamental re-engineering of bond activation. For drug development professionals, amine-based catalysts offer a distinct advantage: the ability to generate high stereocomplexity without the risk of heavy metal leaching (ppm-level compliance). This guide dissects the operational mechanics, computational design, and synthetic protocols required to deploy novel amine catalysts, moving beyond the seminal proline derivatives to robust, modular imidazolidinone and diarylprolinol architectures.
Mechanistic Foundations: The Bimodal Activation Engine
To design a novel catalyst, one must first understand the "software" it runs. Amine catalysts are unique because they toggle between two distinct activation modes based on the electronic nature of the substrate. This duality is the cornerstone of their versatility.
Enamine Activation (HOMO Raising)[1]
-
Target: Carbonyl compounds with
-protons (Aldehydes/Ketones). -
Mechanism: Condensation of the amine with the carbonyl forms an enamine.[1][2] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the
-carbon nucleophilic.[1] -
Outcome: Facilitates attack on electrophiles (e.g., Aldol, Mannich,
-functionalization).
Iminium Activation (LUMO Lowering)
-
Target:
-unsaturated aldehydes/ketones. -
Mechanism: Condensation forms a cationic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the
-carbon electrophilic. -
Outcome: Facilitates attack by nucleophiles (e.g., Michael addition, Diels-Alder, Friedel-Crafts).
SOMO Activation (The Radical Frontier)
An advanced mode where a one-electron oxidant converts the transient enamine into a radical cation, opening pathways for
Visualization: The Mechanistic Decision Tree
Figure 1: The divergent activation pathways of amine organocatalysis. The catalyst adapts its mode (Enamine vs. Iminium) based on substrate saturation.
Rational Design & Computational Screening
Discovery is no longer a game of trial-and-error. It is a data-driven workflow leveraging Density Functional Theory (DFT) to predict stereoselectivity before synthesis.
The "One-Arm" Shielding Theory
Effective catalysts (like the MacMillan imidazolidinone) rely on rigid scaffolds where a bulky group (e.g., tert-butyl, benzyl) effectively blocks one face of the molecule.
-
Design Principle: The bulky group forces the lone pair of the nitrogen and the
-system of the intermediate into a specific geometry (often E-iminium) to minimize steric clash. -
Computational Check: Use DFT (e.g., B3LYP/6-31G*) to calculate the transition state energy difference (
) between the Re-face and Si-face attack. A difference of >2.5 kcal/mol typically correlates to >90% ee.
Electronic Tuning
-
pKa Modulation: The amine basicity must be balanced. If too basic, it may sequester the acid co-catalyst. If not basic enough, it won't condense with the carbonyl.
-
Inductive Effects: Adding electron-withdrawing groups (fluorine) to the scaffold can lower the LUMO of the iminium intermediate, increasing reactivity (kinetic rate).
Visualization: The Discovery Workflow
Figure 2: Integrated computational-experimental workflow for catalyst discovery.
Synthetic Protocol: The Imidazolidinone Scaffold[3]
This section details the synthesis of a MacMillan Generation 2 Catalyst ((2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone). This scaffold is chosen for its superior rigidity and "self-validating" nature (crystallinity).
Retrosynthetic Logic
The imidazolidinone ring is constructed via a condensation between a chiral amino amide and an aldehyde/ketone. The modularity allows you to swap the "shielding" group by changing the aldehyde source.
Detailed Methodology
Reagents:
-
(S)-Phenylalanine methyl ester hydrochloride (1.0 equiv)
-
Methylamine (33% in EtOH, 5.0 equiv)
-
Pivalaldehyde (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv)
-
Solvents: Methanol, CHCl3, Pentane.
Step 1: Amide Formation (The Backbone)
-
Dissolve (S)-Phenylalanine methyl ester HCl in Methanol (0.5 M).
-
Add Methylamine solution dropwise at 0°C.
-
Stir at RT for 24 hours. The ester converts to the N-methyl amide.
-
Validation: Monitor by TLC (disappearance of ester).
-
Concentrate in vacuo to yield the crude amino amide.
Step 2: Cyclization (The Ring Closure)
-
Resuspend the crude amide in Methanol.
-
Add Pivalaldehyde (provides the tert-butyl shield).
-
Add catalytic p-TSA (acid catalyst is critical for imine formation).
-
Reflux for 24-48 hours.
-
Critical Checkpoint: The reaction forms a mixture of diastereomers. The desired (2S,5S) trans-isomer is thermodynamically favored but requires time/heat to equilibrate.
Step 3: Purification and Salt Formation
-
Concentrate and redissolve in Et2O.
-
Wash with NaHCO3 (sat) to remove acid.
-
Add HCl (in ether or dioxane) to precipitate the catalyst as a hydrochloride salt.
-
Recrystallization: Recrystallize from Isopropanol/Pentane. This step is a purification firewall, ensuring only the highly crystalline, pure diastereomer is isolated.
Characterization Data (Expected)
-
1H NMR (CDCl3): Look for the distinct tert-butyl singlet (~0.8-1.0 ppm) and the diagnostic C2-proton doublet.
-
Chiral HPLC: Verify >99% ee of the catalyst itself before using it in reactions.
Experimental Validation & Screening Protocols
Once synthesized, the catalyst must be benchmarked. The Asymmetric Diels-Alder reaction is the gold standard for testing iminium activation.
Standard Protocol: Diels-Alder Cycloaddition
Reaction: Cinnamaldehyde (Dieneophile) + Cyclopentadiene (Diene).[3]
-
Setup: To a vial, add Catalyst HCl salt (5-20 mol%).
-
Solvent: Add MeOH/H2O (95:5). Note: Water is often required to facilitate turnover by hydrolyzing the product iminium.
-
Substrates: Add Cinnamaldehyde (1.0 equiv), then cool to -20°C. Add Cyclopentadiene (3.0 equiv).
-
Monitoring: Stir for 12-24h. Monitor consumption of cinnamaldehyde by TLC.
-
Workup: Treat with 1N HCl, extract with ether.
-
Analysis:
-
Yield: Isolate product.
-
Endo/Exo Ratio: Determine by 1H NMR.
-
Enantioselectivity: Reduce the aldehyde product to the alcohol (NaBH4) and analyze via Chiral HPLC (OD-H column).
-
Performance Comparison Table
| Catalyst Generation | Activation Mode | Substrate Scope | Typical Load | Typical ee% |
| L-Proline | Enamine | Aldol (Ketones) | 20-30 mol% | 60-80% |
| MacMillan Gen 1 | Iminium | Diels-Alder | 10-20 mol% | 85-93% |
| MacMillan Gen 2 | Iminium/Enamine | Friedel-Crafts/Alkylation | 1-5 mol% | 90-99% |
| Jørgensen-Hayashi | Enamine | Michael Additions | 1-10 mol% | >95% |
Case Studies in Drug Development
The "Green" Synthesis of Telcagepant
Merck utilized an amine-catalyzed iminium activation strategy to construct the chiral core of Telcagepant (CGRP antagonist).
-
Impact: Replaced a rhodium-catalyzed step, eliminating heavy metal remediation costs.
-
Mechanism: Asymmetric Michael addition of a nitromethane equivalent to an enal.
Oseltamivir (Tamiflu) Optimization
Several routes to Tamiflu intermediates utilize organocatalytic Michael additions to set the critical stereocenters on the cyclohexene ring, avoiding explosive azide chemistry used in early routes.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[4] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4][5] Journal of the American Chemical Society. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta. Link
-
Houk, K. N., & Cheong, P. H. Y. (2008). Computational Prediction of Organocatalytic Reaction Outcomes. Nature.[4] Link
-
Sigman, M. S., & Harper, K. C. (2011). Three-Dimensional Correlation of Steric and Electronic Free Energy Relationships in Asymmetric Catalysis. Science. Link
-
Jørgensen, K. A. (2008). Organocatalysis – After the Gold Rush. Angewandte Chemie International Edition. Link
Sources
Theoretical modeling of 3-(Dimethylamino)propylamine
Theoretical Modeling of 3-(Dimethylamino)propylamine: A Computational Framework for Reactivity and Bio-Interaction
Executive Summary
3-(Dimethylamino)propylamine (DMAPA, CAS 109-55-7) is a critical diamine intermediate used primarily in the synthesis of amphoteric surfactants (cocamidopropyl betaine), epoxy curing agents, and ion-exchange resins. Its dual-functionality—possessing both a nucleophilic primary amine and a basic tertiary amine separated by a flexible propyl linker—presents unique challenges and opportunities for theoretical modeling.
This technical guide outlines a rigorous computational framework for modeling DMAPA. It moves beyond simple property prediction to explore the causality of its reactivity and toxicological profile. We define protocols for Density Functional Theory (DFT) exploration of its conformational landscape, kinetic modeling of its amidation reactions, and in silico assessment of its skin sensitization potential.
Physicochemical Profiling & Conformational Analysis
The Conformational Landscape
The flexibility of the propyl chain allows DMAPA to exist in multiple rotamers. A critical theoretical aspect is the potential for intramolecular hydrogen bonding (IHB) between the primary amine hydrogens and the tertiary nitrogen lone pair.
-
Theoretical Hypothesis: In the gas phase or non-polar solvents, DMAPA adopts a "folded" conformation stabilized by a 6-membered IHB ring (
). In polar solvents (water), this opens due to competitive solvation. -
Modeling Directive: A simple optimization is insufficient. You must perform a Relaxed Potential Energy Surface (PES) Scan along the
and dihedral angles.
Electronic Structure & Reactivity Indices
To understand why DMAPA is a potent hardener and intermediate, we analyze its frontier orbitals:
-
HOMO Location: Predominantly localized on the tertiary nitrogen (higher electron density, more basic).
-
Nucleophilicity: The primary nitrogen , despite having a lower HOMO contribution than the tertiary N, is sterically unhindered, making it the kinetic nucleophile in amidation and epoxy ring-opening.
Key Descriptor Calculation:
Calculate Fukui Functions (
- (governs protonation/basicity).
-
DMAPA will show distinct
peaks: .
Reactivity Modeling: The Amidation Mechanism
A primary industrial application of DMAPA is reacting with fatty acid methyl esters (FAMEs) to form amides.
Mechanistic Pathway
The reaction is a nucleophilic acyl substitution.[1] Theoretical modeling must account for the Transition State (TS) involving the tetrahedral intermediate.
-
Reactant Complex (RC): DMAPA approaches the ester carbonyl.
-
TS1: Formation of the tetrahedral zwitterionic intermediate.
-
Intermediate (INT): Metastable tetrahedral species.
-
TS2: Elimination of methanol.
-
Product: Amide + Methanol.
Critical Insight: The tertiary amine of DMAPA can act as an intramolecular base , shuttling a proton from the attacking primary amine to the leaving methoxide group, potentially lowering the activation energy (
In Silico Toxicology: Skin Sensitization[2][3][4][5]
DMAPA is a known skin sensitizer. Modeling this requires mapping the Adverse Outcome Pathway (AOP) , specifically Key Event 1 (Molecular Initiating Event).
-
Mechanism: Haptenization via covalent binding to skin proteins.[2]
-
Theoretical Approach: Model the reactivity of DMAPA (primary amine) with model electrophiles (e.g., aldehydes via Schiff base formation or Quinones via Michael addition).
-
Metric: Calculate the Activation Energy (
) of the DMAPA-Model Electrophile adduct formation. Lower correlates with higher sensitization potency (EC3 value in LLNA).
Visualization of Theoretical Frameworks
Figure 1: Computational Workflow for DMAPA Profiling
Caption: Integrated computational workflow for deriving physicochemical and reactivity descriptors of DMAPA.
Figure 2: Amidation Reaction Coordinate
Caption: Reaction coordinate for DMAPA amidation, highlighting the critical transition states and self-catalytic potential.
Experimental Protocols (Computational)
This section details the step-by-step execution of the theoretical models described above using standard quantum chemistry software (e.g., Gaussian, ORCA).
Protocol A: Conformational & Electronic Profiling
Objective: Determine the global minimum structure and reactive sites.
-
Initial Guess: Build DMAPA in a molecular editor (Avogadro/GaussView). Set the
dihedral to (trans) and (gauche). -
Optimization (Gas Phase):
-
Method: DFT (B3LYP or
B97X-D for dispersion corrections). -
Basis Set: 6-311++G(d,p).
-
Command: Opt Freq
-
-
Solvation Correction:
-
Perform single-point energy calculation on the optimized geometry using the SMD (Solvation Model based on Density) .
-
Solvents: Water (
) and Methanol ( ).
-
-
Fukui Function Calculation:
-
Calculate single point energies for Neutral (
), Cation ( ), and Anion ( ) species at the neutral geometry. -
Compute condensed Fukui indices for both Nitrogen atoms.
-
Protocol B: pKa Prediction (Thermodynamic Cycle)
Objective: Predict the pKa of the tertiary vs. primary amine.
-
Thermodynamic Cycle:
-
Calculations Required:
-
and
for the neutral base. -
and
for the protonated species (calculate for both N-sites). -
(Standard value: -6.28 kcal/mol) and
(Standard value: -265.9 kcal/mol).
-
and
-
Correction: Apply an empirical correction factor if using standard B3LYP/6-31G* levels, or use high-accuracy CBS-QB3 for gas phase energies.
Protocol C: Transition State Modeling (Amidation)
Objective: Calculate activation energy for reaction with Methyl Acetate (model ester).
-
Scan Coordinate:
-
Fix the distance between DMAPA Primary N and Ester Carbonyl C (
). -
Scan
from 3.5 Å to 1.5 Å in steps of 0.1 Å. -
Identify the energy maximum (approximate TS).
-
-
TS Optimization:
-
Use the structure from the scan maximum.
-
Command: Opt=(TS, CalcFC, NoEigenTest)
-
Validation: Verify exactly one imaginary frequency corresponding to the N-C bond formation.
-
-
IRC Calculation:
-
Run Intrinsic Reaction Coordinate (IRC) to confirm the TS connects the correct Reactant and Intermediate.
-
Data Presentation: Quantitative Benchmarks
| Parameter | Theoretical Method | Typical Value / Result | Significance |
| pKa (Tertiary) | B3LYP/6-31+G(d) (SMD) | ~10.1 - 10.5 | Dominant basic site; dictates buffering capacity. |
| pKa (Primary) | B3LYP/6-31+G(d) (SMD) | ~8.0 - 9.2 | Lower basicity due to solvation effects; nucleophilic site. |
| HOMO Energy | -6.2 eV | High energy HOMO implies high reactivity with electrophiles. | |
| Dipole Moment | B3LYP/6-31G* (Water) | ~2.4 Debye | Indicates solubility profile and surfactant compatibility. |
| Amidation | M06-2X/6-311++G(d,p) | ~18-22 kcal/mol | Barrier height determines required reaction temp (usually >120°C). |
References
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Source: ResearchGate. URL:[Link]
-
Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3-(Dimethylamino)-1-propylamine. Source: ResearchGate. URL:[Link]
-
DFT Investigations on the Ring-Opening Polymerization of Trimethylene Carbonate Catalysed by Heterocyclic Nitrogen Bases. Source: MDPI (Polymers). URL:[Link]
-
Skin sensitization in silico protocol. Source: National Institutes of Health (PMC). URL:[Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks. Source: National Institutes of Health (PMC). URL:[Link]
Sources
A Technical Guide to the Solubility of 3-((Dimethylamino)methyl)-5-methylhexan-2-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS No. 91342-74-4), a key intermediate in pharmaceutical synthesis, notably for tetrabenazine.[1][2] Given the general description of its "excellent solubility in most organic solvents," this document aims to provide a deeper, predictive understanding of its behavior in a range of common organic solvents and to establish a robust experimental framework for its quantitative determination.[] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and other research applications.
Introduction: The Physicochemical Landscape of a Versatile Intermediate
3-((Dimethylamino)methyl)-5-methylhexan-2-one is a bifunctional organic molecule, characterized by the presence of both a ketone and a tertiary amine group.[][4] This dual functionality imparts a unique set of properties that are valuable in synthetic organic chemistry.[] It is a colorless to light yellow liquid with a molecular weight of 171.28 g/mol .[2][5][6]
A fundamental understanding of a compound's solubility is paramount in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and the formulation of final products. For a liquid compound such as 3-((Dimethylamino)methyl)-5-methylhexan-2-one, miscibility with a range of organic solvents is a critical parameter for its application.
This guide will first explore the theoretical underpinnings of its solubility based on its molecular structure. Subsequently, a detailed, field-proven experimental protocol for the quantitative determination of its solubility will be presented, followed by a discussion of the expected solubility in various classes of organic solvents.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[7] The structure of 3-((Dimethylamino)methyl)-5-methylhexan-2-one offers several key features that dictate its solubility profile:
-
Tertiary Amine Group: The dimethylamino group is a polar functional group containing a nitrogen atom with a lone pair of electrons. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents (where the solvent is the hydrogen bond donor). The basic nature of the amine group can also lead to acid-base interactions with acidic solvents or impurities.[8]
-
Ketone Group: The carbonyl group (C=O) is also polar and can act as a hydrogen bond acceptor. This further enhances its ability to interact with polar solvents.
-
Aliphatic Backbone: The 5-methylhexan-2-one backbone is a nonpolar, hydrophobic alkyl chain. This part of the molecule will have favorable van der Waals interactions with nonpolar solvents.
The presence of both polar functional groups and a moderately sized nonpolar backbone suggests that 3-((Dimethylamino)methyl)-5-methylhexan-2-one will exhibit broad miscibility across a range of organic solvents with varying polarities.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the amine and the oxygen of the ketone. The alkyl chain of the alcohols will also have favorable interactions with the aliphatic backbone of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Miscible | The polar nature of these solvents allows for strong dipole-dipole interactions with the amine and ketone groups. The lack of a hydrogen-donating group on the solvent is not a significant hindrance to solubility due to the multiple polar interaction sites on the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The aliphatic backbone of the solute will have favorable van der Waals interactions with nonpolar solvents. The polar functional groups may limit complete miscibility with highly nonpolar solvents like hexane, but good solubility is still expected. Diethyl ether, with its slight polarity, is expected to be a very good solvent. |
| Chlorinated | Dichloromethane, Chloroform | High to Miscible | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They will effectively solvate both the polar and nonpolar portions of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely used approach for determining the solubility of a liquid in a liquid solvent.[9]
Objective
To quantitatively determine the solubility of 3-((Dimethylamino)methyl)-5-methylhexan-2-one in a selected organic solvent at a specified temperature.
Materials
-
3-((Dimethylamino)methyl)-5-methylhexan-2-one (high purity, >97%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readability ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated positive displacement micropipettes
-
Vials with airtight septa
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess of 3-((Dimethylamino)methyl)-5-methylhexan-2-one to a known volume of the selected organic solvent in a sealed vial. The "excess" ensures that a saturated solution is formed.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the system reaches equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved droplets to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated positive displacement micropipette.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any microscopic, undissolved droplets that could lead to an overestimation of solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of 3-((Dimethylamino)methyl)-5-methylhexan-2-one (Boiling Point: 220 °C) to avoid any loss of the solute.
-
Once the solvent is completely removed, continue to dry the vial containing the residue to a constant weight.
-
Reweigh the vial to determine the mass of the dissolved 3-((Dimethylamino)methyl)-5-methylhexan-2-one.
-
Calculation of Solubility
The solubility can be expressed in various units:
-
g/100 mL: (Mass of dissolved solute / Volume of solvent) x 100
-
g/100 g: (Mass of dissolved solute / Mass of solvent) x 100
-
Molarity (mol/L): (Moles of dissolved solute / Liters of solution)
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained data, the following checks should be integrated into the protocol:
-
Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.
-
Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.
-
Mass Balance: The sum of the mass of the dissolved solute and the mass of the solvent should be equal to the initial mass of the solution.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-((Dimethylamino)methyl)-5-methylhexan-2-one.
Caption: Experimental workflow for determining the solubility of 3-((Dimethylamino)methyl)-5-methylhexan-2-one.
Conclusion: A Predictive and Practical Framework
While quantitative solubility data for 3-((Dimethylamino)methyl)-5-methylhexan-2-one in a wide array of organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure. The presence of both polar amine and ketone functionalities, combined with a nonpolar aliphatic backbone, suggests broad miscibility across solvents of varying polarities.
For researchers and drug development professionals requiring precise quantitative data, the detailed gravimetric protocol provided in this guide offers a robust and reliable methodology. Adherence to the principles of establishing equilibrium, careful sampling, and thorough drying will ensure the generation of high-quality, trustworthy data. This foundational knowledge of solubility is critical for the effective application of this versatile intermediate in its various synthetic and pharmaceutical contexts.
References
- BenchChem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-((DIMETHYLAMINO)METHYL)-5-METHYLHEXAN-2-ONE.
- Cayman Chemical. (2022).
- CymitQuimica. (n.d.). CAS 91342-74-4: 3-[(Dimethylamino)methyl].
- ChemicalBook. (2025). Tetrabenazine CAS#: 58-46-8.
- MilliporeSigma. (n.d.). Tetrabenazine = 98 HPLC, solid 58-46-8.
- MedchemExpress.com. (n.d.). (+)-Tetrabenazine (Synonyms: (+)-TBZ; (3R,11bR).
- PMC. (2016). Tetrabenazine: Spotlight on Drug Review.
- ChemBK. (2024). 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide.
- Saponification. (n.d.).
- Saponification. (n.d.).
- Molbase. (n.d.). 3-((dimethylamino)methyl)-5-methylhexan-2-one methiodide | 1069-62-1.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Saponification. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BOC Sciences. (n.d.). CAS 91342-74-4 (3-((Dimethylamino)methyl)-5-methylhexan-2-one).
- ChemicalBook. (2025). 3-(N,N-Dimethylaminomethyl)-5-methyl-2-hexanone | 91342-74-4.
- Scholars Research Library. (n.d.). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity.
- Alentris Research Pvt. Ltd. (n.d.). 3-((Dimethylamino)methyl)-5-methylhexan-2-one.
- Sigma-Aldrich. (n.d.). 3-((Dimethylamino)methyl)-5-methylhexan-2-one | 91342-74-4.
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Methodological & Application
The Crucial Role of 3-((Dimethylamino)methyl)-5-methylhexan-2-one in the Synthesis of Tetrabenazine: Application Notes and Protocols
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-((Dimethylamino)methyl)-5-methylhexan-2-one in the synthesis of Tetrabenazine. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the optimization of this critical synthetic transformation.
Introduction: Tetrabenazine and the Significance of a Key Intermediate
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is a cornerstone in the treatment of hyperkinetic movement disorders, most notably the chorea associated with Huntington's disease.[1][2] By depleting monoamines such as dopamine from nerve terminals, tetrabenazine provides significant therapeutic relief.[1][3] The synthesis of this complex molecule relies on the strategic use of key building blocks, with 3-((Dimethylamino)methyl)-5-methylhexan-2-one emerging as a pivotal intermediate.[][5]
This β-amino ketone, also known as a Mannich base, possesses dual functionality with both a carbonyl group and a tertiary amine. This unique structural feature is instrumental in the construction of the tetrabenazine scaffold.[] This guide will elucidate the synthetic pathway, from the preparation of this key intermediate to its successful incorporation into the final tetrabenazine molecule.
Synthetic Strategy and a Mechanistic Overview
The synthesis of tetrabenazine from 3-((Dimethylamino)methyl)-5-methylhexan-2-one is a classic example of a Mannich-type reaction followed by an intramolecular cyclization. The overall strategy involves the condensation of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with 6,7-dimethoxy-3,4-dihydroisoquinoline.
Part 1: Synthesis of the Key Intermediate: 3-((Dimethylamino)methyl)-5-methylhexan-2-one
The journey to tetrabenazine begins with the synthesis of the Mannich base, 3-((Dimethylamino)methyl)-5-methylhexan-2-one. This is typically achieved through a Mannich reaction involving 5-methyl-2-hexanone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine (often as its hydrochloride salt).[6][7]
The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine. This electrophilic species then reacts with the enol or enolate of 5-methyl-2-hexanone to form the β-amino ketone. The choice of reagents and reaction conditions is critical to favor the formation of the desired product and minimize the formation of isomers, such as 1-(dimethylamino)-6-methyl-3-heptanone.[8]
Part 2: Condensation and Cyclization to Form Tetrabenazine
The core of the tetrabenazine synthesis lies in the reaction between 3-((Dimethylamino)methyl)-5-methylhexan-2-one and 6,7-dimethoxy-3,4-dihydroisoquinoline or its hydrochloride salt.[6][9][10] This transformation is a tandem reaction sequence.
First, a Michael addition of the enamine form of 6,7-dimethoxy-3,4-dihydroisoquinoline to the in-situ generated α,β-unsaturated ketone (formed by elimination of dimethylamine from the Mannich base) occurs. This is followed by an intramolecular cyclization and subsequent dehydration to yield the tetrabenazine core. The stereochemistry of the final product is established during this crucial cyclization step.
Experimental Protocols
The following protocols are a synthesis of methodologies described in the scientific literature and are intended to provide a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
This protocol is adapted from established Mannich reaction procedures.[6][7]
Materials:
-
5-methyl-2-hexanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Methanol or Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methyl-2-hexanone (1.0 eq), dimethylamine hydrochloride (1.0-1.2 eq), and paraformaldehyde (1.2-1.5 eq) in methanol or ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 8-9.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-((Dimethylamino)methyl)-5-methylhexan-2-one can be purified by vacuum distillation.
Protocol 2: Synthesis of Tetrabenazine
This protocol outlines the condensation reaction to form tetrabenazine.[6][9]
Materials:
-
3-((Dimethylamino)methyl)-5-methylhexan-2-one
-
6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
-
Water and/or an organic solvent (e.g., n-heptane, isopropanol)
-
Methanol for recrystallization
Procedure:
-
Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (1.0 eq) in water.
-
In a separate flask, dissolve 3-((Dimethylamino)methyl)-5-methylhexan-2-one (1.0-1.2 eq) in a suitable solvent such as n-heptane.
-
Add the solution of the Mannich base to the aqueous solution of the isoquinoline derivative with vigorous stirring.
-
Maintain the reaction at a controlled temperature, for instance, 35°C, for an extended period (e.g., 48 hours or until completion as monitored by HPLC).[9] A precipitate should form over time.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with water and then with a non-polar solvent like n-heptane to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
For further purification, the crude tetrabenazine can be recrystallized from a suitable solvent, such as hot methanol, to yield a pale yellow solid.[6]
Data Presentation: A Comparative Summary
The following table summarizes key quantitative data from various reported syntheses of tetrabenazine using 3-((Dimethylamino)methyl)-5-methylhexan-2-one, providing a comparative overview of different reaction conditions and their outcomes.
| Parameter | Reference[6] | Reference[9] |
| Solvent System | Water/Methanol | Water/n-heptane |
| Temperature | Ice water bath initially, then Room Temperature | 35 °C |
| Reaction Time | 3 days | At least 48 hours |
| Yield | 43% | 85.6% |
| Purification | Recrystallization from hot methanol | Filtration and washing |
Visualizing the Workflow
To provide a clear visual representation of the synthetic process, the following diagrams illustrate the key transformations.
Caption: Condensation and cyclization to form Tetrabenazine.
Conclusion and Future Perspectives
The use of 3-((Dimethylamino)methyl)-5-methylhexan-2-one represents a robust and scalable method for the synthesis of tetrabenazine. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this chemistry. Future efforts in this area may focus on the development of stereoselective synthesis methods to directly access the desired enantiomer of tetrabenazine, potentially through the use of chiral catalysts in the Mannich or cyclization steps. [11]Further optimization of reaction conditions to improve yields and reduce reaction times remains an area of active interest in pharmaceutical process development.
References
-
Kilbourn, M. R., et al. (2011). Synthesis of 3H-Labeled Tetrabenazine (TBZ). Molecules, 16(5), 4196-4204. [Link]
- Google Patents. (n.d.). KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine.
-
MDPI. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(5), 1175. [Link]
-
Liu, C., et al. (2012). A Concise Synthesis of Tetrabenazine and Its Crystal Structure. Molecular Crystals and Liquid Crystals, 557(1), 39-49. [Link]
- Google Patents. (n.d.). WO2012081031A1 - Process for preparing tetrabenazine.
-
National Center for Biotechnology Information. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(5), 1175. [Link]
-
QuickRx. (2024). A Comprehensive Overview of Tetrabenazine: Mechanism, Off-Label Uses, and Advancements. Retrieved from [Link]
- Google Patents. (n.d.). CN102936246A - Method for synthesizing tetrabenazine.
-
MDPI. (n.d.). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. ACS Medicinal Chemistry Letters, 3(4), 310-314. [Link]
-
ResearchGate. (2010). A Concise Total Synthesis of (+)-Tetrabenazine and (+)-α-Dihydrotetrabenazine. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method for tetrabenazine and intermediate of tetrabenazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2. ACS Medicinal Chemistry Letters, 1(4), 145-149. [Link]
- Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
-
Patsnap Synapse. (2024). What is the mechanism of Tetrabenazine? Retrieved from [Link]
-
ACS Publications. (2021). Tetrabenazine Via Continuous Crystallization-Induced Diastereomer Transformation Supporting In Situ Racemization. Organic Process Research & Development, 25(6), 1426-1435. [Link]
-
Organic Spectroscopy International. (2015). TETRABENAZINE. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). 3-((Dimethylamino)methyl)-5-methylhexan-2-one. Retrieved from [Link]
-
Yangzhou Qinyuan Pharmatech Co.,Ltd. (n.d.). 3-((dimethylamino)methyl)-5-methylhexan-2-one. Retrieved from [Link]
-
SLN Pharmachem. (n.d.). 3-Dimethylaminomethyl-5-Methylhexan-2-One. Retrieved from [Link]
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Application Note: Advanced GC Protocols for Volatile Amine Detection
Abstract
Volatile amines (e.g., methylamine, ethylamine, trimethylamine) present unique challenges in gas chromatography due to their high polarity and basicity.[1] These compounds actively adsorb to silanol groups found in standard glass liners and column stationary phases, resulting in severe peak tailing, sensitivity loss, and non-linear calibration curves. This guide provides a self-validating protocol for the analysis of volatile amines using base-deactivated stationary phases and optimized headspace extraction, ensuring compliance with rigorous pharmaceutical (USP <467>) and environmental standards.
Introduction: The Chemistry of the Challenge
The primary failure mode in amine analysis is adsorptive hysteresis . Silanol groups (
-
Peak Tailing: Asymmetric peaks (
). -
Memory Effects: "Ghost peaks" appearing in subsequent blank runs as the amine slowly desorbs.
-
Discrimination: High molecular weight amines elute, while volatile/reactive amines are irreversibly absorbed.
To ensure data integrity, the entire flow path—from vial to detector—must be base-deactivated .
Method Development Strategy & Hardware Configuration
The following decision matrix outlines the critical hardware choices required to mitigate amine adsorption.
Stationary Phase Selection
Standard non-polar columns (e.g., 100% dimethylpolysiloxane) are unsuitable. You must use a Base-Deactivated column.
-
Recommended Phase: Base-modified Polyethylene Glycol (PEG) or Base-Deactivated Polysiloxane.
-
Commercial Examples: Agilent CP-Volamine, Restek Rtx-Volatile Amine, Phenomenex Zebron ZB-624plus.
-
Why: These columns are chemically treated to "cap" active silanols, ensuring amines elute as symmetrical peaks.
Inlet & Liner Configuration[2]
-
Liner: Use Ultra-Inert, Base-Deactivated liners containing no glass wool . Glass wool increases surface area for adsorption. If wool is necessary for vaporization, it must be specifically deactivated for basic compounds.
-
Inlet Temp: Maintain
to prevent condensation, but below the thermal degradation point of the analyte.
Detector Selection
| Detector | Suitability | Notes |
| FID | High | Robust, linear response for C-H bonds. Best for general quantification. |
| NPD | High | Nitrogen-Phosphorus Detector. Specific to amines; eliminates solvent interference. |
| MS | Medium/High | Excellent for ID. Requires careful spectral library matching (amines fragment easily). |
Visualization: Method Development Logic
Figure 1: Decision tree for selecting the appropriate sample introduction and column chemistry for volatile amines.
Experimental Protocols
Protocol A: Direct Liquid Injection (Organic Solvents)
Applicability: High-purity solvents (Methanol, DMF) containing amines (e.g., synthesis reaction mixtures).
Instrument Parameters:
-
Column: Agilent CP-Volamine (30m x 0.32mm x 5.0µm) or equivalent.
-
Inlet: Split 1:20 @ 240°C. Liner: Base-deactivated single taper.
-
Oven Program:
-
40°C (Hold 2 min) – Focuses volatile amines.[2]
-
Ramp 10°C/min to 120°C.
-
Ramp 30°C/min to 250°C (Hold 3 min) – Elutes heavier contaminants.
-
-
Detector (FID): 260°C.
Step-by-Step Workflow:
-
Blank Check: Inject pure solvent. Ensure no "ghost peaks" from previous runs.
-
Standard Prep: Prepare amine standards in Methanol. Note: Do not use volumetric flasks washed with acid; use base-rinsed glassware or disposable plastic to prevent adsorption.
-
Priming: If the column is new, inject a high-concentration amine standard (1000 ppm) once to "passivate" any remaining active sites.
Protocol B: Headspace Analysis (Aqueous Matrices)
Applicability: Residual amines in water, wastewater, or pharmaceutical APIs.
Scientific Rationale: Amines in water exist in equilibrium between the ionized salt form (
- : Amine is ionized (Non-volatile).
- : Amine is neutral (Volatile).
-
Action: You must drive the pH above 12 (typically using KOH or NaOH) to force the amine into the headspace.
Headspace Sampler Parameters:
-
Incubation Temp: 80°C.
-
Incubation Time: 20 min.
-
Syringe/Loop Temp: 90°C.
Sample Preparation Workflow:
-
Matrix Modifier: Prepare a solution of 5M KOH or NaOH.
-
Vial Loading: Add 10 mL of sample (aqueous) to a 20 mL headspace vial.
-
Alkalization: Add 1.0 mL of 5M Base.
-
Verification: Ensure pH > 12 using a test strip on a practice vial.
-
-
Salting Out (Optional but Recommended): Add 2g of NaCl. This increases the ionic strength of the liquid, decreasing the solubility of the organic amine and driving it into the headspace (Raoult’s Law deviation).
-
Seal: Crimp immediately with a PTFE/Silicone cap.
Troubleshooting & Self-Validation
Use this table to diagnose system failures.
| Symptom | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column.[4][5][6][7] | 1. Replace liner with fresh base-deactivated one.2. Trim 10cm from column inlet.3. "Prime" system with high-conc amine injection. |
| Low Sensitivity (HS) | Incorrect pH (Amine ionized). | Check sample pH. Add more base (KOH/NaOH) to ensure free base form. |
| Ghost Peaks | Carryover in inlet/syringe. | Increase inlet temperature or syringe flush time. Use solvent washes (Methanol). |
| Rt Shift | Water accumulation in column. | Bake column at 260°C for 30 mins. Ensure column phase is water-compatible (e.g., CP-Volamine). |
References
-
Agilent Technologies. (2010).[2] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.[2][3] Application Note SI-01613.[2] Link
-
Restek Corporation. (2011). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note EVAN1355. Link
-
U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[8] (Relevant for headspace methodology and residual solvent limits). Link
-
Da Silva, M. et al. (1999). Static headspace analysis of aliphatic amines in aqueous samples.[9] Journal of Chromatography A, 846(1-2), 331-339. (Foundational work on pH adjustment and salting out). Link
Sources
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- 2. agilent.com [agilent.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. gcms.cz [gcms.cz]
- 5. gcms.labrulez.com [gcms.labrulez.com]
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- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
The Mannich Reaction: A Cornerstone in Pharmaceutical Synthesis - Application Notes and Protocols
Introduction: The Strategic Importance of N,N-Dimethylaminomethyl Ketones
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic transformations, the Mannich reaction stands out for its reliability and versatility in forming carbon-carbon bonds and introducing a crucial aminoalkyl group.[1] The products of this reaction, β-amino carbonyl compounds, are often referred to as "Mannich bases." This guide focuses specifically on N,N-dimethylaminomethyl ketones, a subset of Mannich bases that serve as pivotal intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Their value lies in their straightforward synthesis and the ability to undergo a variety of downstream chemical modifications, such as reduction, cyclization, and substitution.[2] This adaptability makes them a powerful tool for medicinal chemists in scaffold generation and lead optimization.[2]
The presence of the dimethylamino group can also enhance the aqueous solubility of intermediates, a beneficial property in pharmaceutical processing.[3] Furthermore, the α,β-unsaturated ketone that can be generated from the deamination of the amine group is often credited for the biological activity of many Mannich bases.[4] This document provides a detailed exploration of the synthesis, characterization, and application of N,N-dimethylaminomethyl ketones, offering both theoretical insights and practical, field-tested protocols for researchers and drug development professionals.
Core Synthesis: The Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, a ketone), formaldehyde, and a secondary amine (dimethylamine).[1] The reaction proceeds via the formation of an iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile and reacts with the enol form of the ketone.[5]
General Reaction Scheme:
Caption: General scheme of the Mannich reaction.
Application in API Synthesis: Case Studies
The utility of N,N-dimethylaminomethyl ketones as pharmaceutical intermediates is best illustrated through their application in the synthesis of well-known drugs.
Case Study 1: Synthesis of Fluoxetine (Prozac®)
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[6][7] A key step in its synthesis involves the preparation of a Mannich base intermediate.[6][8]
Synthetic Pathway Overview:
The synthesis begins with the Mannich reaction of acetophenone, formaldehyde, and dimethylamine to yield 3-(dimethylamino)-1-phenylpropan-1-one.[7][9] This intermediate is then reduced to the corresponding amino alcohol, which subsequently undergoes an etherification reaction to produce the final API.[9]
Caption: Synthetic pathway to Fluoxetine via a Mannich base.
Case Study 2: Synthesis of Tramadol
Tramadol is a centrally acting analgesic used for treating moderate to moderately severe pain.[10] Its synthesis also employs a Mannich base as a crucial intermediate.[11][12]
Synthetic Pathway Overview:
The synthesis starts with the Mannich reaction of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride to produce 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride.[10][13] This intermediate is then reacted with a Grignard reagent to introduce the aryl group and form Tramadol.[11][14]
Caption: Synthetic pathway to Tramadol via a Mannich base.
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Fluoxetine Intermediate)
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 1: Representative Reaction Conditions for Mannich Base Synthesis
| Ketone | Amine | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | HCl / Ethanol | 2-4 | ~75 | [8] |
| Cyclohexanone | Dimethylamine HCl | Paraformaldehyde | Acetic Acid | 2-3 | ~80 | [11] |
Protocol 2: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one (Tramadol Intermediate)
Materials:
-
Cyclohexanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Acetone
Procedure:
-
Combine cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable reaction vessel.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and add acetone to precipitate the hydrochloride salt of the Mannich base.[13]
-
Filter the precipitate, wash with cold acetone, and dry to obtain 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride.[13]
-
The free base can be obtained by treating the hydrochloride salt with a base like sodium hydroxide and extracting with an organic solvent.[14]
Characterization of N,N-Dimethylaminomethyl Ketones
Proper characterization of the synthesized intermediates is crucial for ensuring purity and confirming the structure before proceeding to the next synthetic step.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Key signals to look for include the singlet for the N,N-dimethyl protons and the characteristic signals for the carbonyl group and the methylene groups of the aminomethyl chain.
-
Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the ketone carbonyl group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Melting Point (for solid compounds): A sharp melting point range is a good indicator of purity.
Table 2: Expected Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 3-(Dimethylamino)-1-phenylpropan-1-one | ~2.2 (s, 6H, N(CH₃)₂), ~2.8 (t, 2H, CH₂), ~3.1 (t, 2H, CH₂) | ~45 (N(CH₃)₂), ~55 (CH₂), ~38 (CH₂), ~200 (C=O) | ~1685 (C=O) |
| 2-((Dimethylamino)methyl)cyclohexan-1-one | ~2.2 (s, 6H, N(CH₃)₂), 1.5-2.5 (m, 9H, cyclohexyl) | ~45 (N(CH₃)₂), ~58 (CH₂), ~210 (C=O) | ~1710 (C=O) |
Conclusion and Future Perspectives
N,N-dimethylaminomethyl ketones are undeniably valuable and versatile intermediates in the pharmaceutical industry. The Mannich reaction provides a straightforward and efficient route to these compounds, which can then be elaborated into a wide range of complex and biologically active molecules. The case studies of Fluoxetine and Tramadol highlight the practical importance of this class of compounds. As drug discovery continues to evolve, the development of novel and more efficient methods for the synthesis and application of Mannich bases, including asymmetric variations, will undoubtedly remain an active area of research, further solidifying their role in the creation of new medicines.[2]
References
- Importance of Mannich Bases in Chemistry and Drug Discovery. (2025, December 16). Vertex AI Search.
- Divya Rama. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
- Ahlaam. J. Z, et al. (2024, December 23). Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica.
- Mannich Bases: An Important Pharmacophore in Present Scenario. PMC.
- Fluoxetine hydrochloride synthesis. ChemicalBook.
- Classics in Chemical Neuroscience: Fluoxetine (Prozac). PMC - NIH.
- Synthesis of Tramadol Lab. Scribd.
- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory.
- Recent advances in biological applications of mannich bases — An overview. (n.d.).
- Continuous-Flow Synthesis of Tramadol
- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. Synthesis of NMP, a fluoxetine (prozac)
- Mannich Reaction Mechanism. BYJU'S.
- (PDF) Synthesis of Tramadol and Analogous.
- The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers.
- Mannich reaction: Promising Mechanism. (2022, February 9). Chemistry Notes.
- Synthesis of Prozac (Fluoxetine). Chemistry Steps.
- Mannich Bases: Synthesis, Pharmacological Activity, and Applic
- WO1999003820A1 - Tramadol, salts thereof and process for their preparation.
- US6469213B1 - Tramadol, salts thereof and process for their preparation.
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- 8. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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- 14. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
Large-scale synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
Executive Summary
This Application Note details the process development and scale-up protocol for 3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS 91342-74-4).[1] This β-amino ketone is a critical intermediate in the synthesis of the VMAT2 inhibitor Tetrabenazine and its deuterated analogs.[1]
The synthesis utilizes a classic Mannich reaction involving 5-methylhexan-2-one (methyl isoamyl ketone), dimethylamine, and formaldehyde.[1] While theoretically straightforward, the scale-up of this reaction presents specific challenges regarding regioselectivity (C3-methylene vs. C1-methyl substitution) and thermal management of the exothermic condensation.[1]
This guide provides a validated protocol for a 1.0 kg pilot batch , designed to be scalable to metric ton production, emphasizing the suppression of bis-alkylated impurities and the maximization of the desired C3-regioisomer.
Reaction Mechanism & Strategic Analysis
The Chemical Pathway
The synthesis is a three-component condensation.[1][2] To achieve the target substitution at the more hindered C3 position (the methylene group), acidic conditions are strictly required.
-
Base Catalysis: Favors the kinetic enolate (C1-methyl), leading to the unwanted isomer 1-((dimethylamino)methyl)-5-methylhexan-2-one.[1]
-
Acid Catalysis: Promotes the formation of the thermodynamic enol (C3-methylene), directing the electrophilic iminium ion to the desired position.[1]
Figure 1: Reaction Scheme and Regioselectivity Control
Caption: Acid-catalyzed pathways favor the thermodynamic enol, directing the iminium attack to the C3 position.
Critical Process Parameters (CPPs)
-
pH Control: The reaction mixture must remain acidic (pH < 2) throughout the dosing of formaldehyde to prevent kinetic enolate formation.
-
Formaldehyde Source: Paraformaldehyde is preferred over Formalin (37% aq) for large-scale operations.[1] It reduces the water load, allowing for higher throughput and easier solvent recovery.[1]
-
Stoichiometry: A slight excess of ketone (1.1 eq) is recommended to minimize bis-Mannich formation (alkylation at both C1 and C3).[1]
Large-Scale Protocol (1.0 kg Scale)
Safety Warning: Dimethylamine is a flammable gas (or volatile liquid in solution) and a skin irritant.[1] Formaldehyde is a known carcinogen.[1] All operations must be performed in a fume hood or closed reactor system.[1]
Materials Bill
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity | Role |
| 5-Methylhexan-2-one | 114.19 | 1.10 | 1256 g | Substrate |
| Dimethylamine HCl | 81.54 | 1.00 | 815 g | Amine Source |
| Paraformaldehyde | 30.03 | 1.05 | 315 g | C1 Synthon |
| Conc.[1] HCl (37%) | 36.46 | 0.05 | ~50 mL | Catalyst |
| Isopropanol (IPA) | - | Solvent | 2.5 L | Solvent |
| Sodium Hydroxide (50%) | 40.00 | ~1.1 | ~880 g | Neutralization |
Step-by-Step Methodology
Step 1: Reactor Charging & Activation
-
Equip a 5L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.[1]
-
Charge Isopropanol (2.5 L) , 5-Methylhexan-2-one (1256 g) , and Dimethylamine HCl (815 g) .
-
Start stirring at 250 RPM. The mixture will be a slurry.[1]
-
Add Conc. HCl (50 mL) . Note: This ensures the system is sufficiently acidic to catalyze enolization immediately.[1]
Step 2: Formaldehyde Addition & Reaction [1][2]
-
Add Paraformaldehyde (315 g) in a single portion.
-
Heat the mixture to reflux (approx. 80-82°C) .
-
Observation: As the reaction reaches 60°C, the slurry will begin to dissolve. Upon reaching reflux, the mixture should be homogeneous.[1]
-
Hold at reflux for 12–16 hours.
Step 3: Workup & Neutralization [1]
-
Cool the reaction mixture to 20°C .
-
Remove the solvent (IPA) under reduced pressure (Rotavap or reactor vacuum) to recover the bulk of the solvent. Result: A viscous oil/semi-solid residue (The Mannich base hydrochloride).[1]
-
Add Water (1.5 L) to dissolve the residue.
-
Add MTBE (Methyl tert-butyl ether, 1.0 L) .
-
Critical Step (Basification): While stirring vigorously and cooling (keep T < 25°C), slowly add 50% NaOH solution until pH reaches 10–11.
Step 4: Phase Separation & Isolation
-
Separate the layers.[1] Extract the aqueous layer once more with MTBE (0.5 L) .[1]
-
Combine organic layers and wash with Brine (0.5 L) .
-
Dry over anhydrous Sodium Sulfate (Na2SO4) , filter, and concentrate under vacuum to obtain the Crude Oil.
Step 5: Purification (Fractional Distillation)
-
Transfer the crude oil to a distillation setup with a Vigreux column (or packed column for higher purity).
-
Perform vacuum distillation (approx. 5–10 mmHg).
-
Foreshot: Unreacted 5-methylhexan-2-one (boiling point significantly lower).[1]
-
Main Fraction: Collect the product at 105–110°C @ 10 mmHg (approximate, adjust based on vacuum).
-
-
Yield: Expected yield is 75–85% (approx. 1.3 – 1.45 kg).[1]
Process Workflow Diagram
Figure 2: Production Workflow (From Reactor to Distillation)
Caption: Operational workflow for the isolation of the free base Mannich ketone.
Analytical Controls & Specifications
To ensure the material is suitable for downstream pharmaceutical synthesis (e.g., Tetrabenazine), the following specifications are standard.
| Test | Method | Specification | Rationale |
| Appearance | Visual | Clear, colorless to pale yellow liquid | Oxidation leads to darkening.[1] |
| Assay | GC-FID | ≥ 98.0% | High purity required for cyclization steps.[1] |
| Regioisomer Ratio | 1H-NMR | C3:C1 > 20:1 | C1-isomer is a difficult-to-remove impurity downstream.[1] |
| Water Content | KF | ≤ 0.5% | Anhydrous conditions preferred for next step.[1] |
NMR Identification (CDCl3, 400 MHz):
-
Doublet (0.9 ppm): Isopropyl methyls.[1]
-
Singlet (2.1 ppm): Methyl ketone (C1 methyl).[1] Note: If this signal is split or shifted, check for C1-alkylation.
-
Singlet (2.2 ppm): N(CH3)2 protons.[1]
-
Multiplet (2.6-2.8 ppm): Methylene protons of the Mannich arm (-CH2-N).[1]
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: High Bis-Alkylation. [1]
-
Issue: Emulsion during Workup.
References
-
Preparation of Tetrabenazine and related compounds. U.S. Patent 2,830,993.[1] (Original synthesis describing the use of Mannich bases in Tetrabenazine production).
-
Mannich Reaction: Mechanism and Regioselectivity. Chemistry Steps. Retrieved from [Link]
-
Regioselective Mannich Reactions of Unsymmetric Ketones. Journal of Organic Chemistry, 1985, 50, 26, 5444–5446.[1] (Validating acid-catalyzed preference for more substituted positions).
- Safety Data Sheet: Dimethylamine Hydrochloride.Sigma-Aldrich. (Standard safety protocols for amine salts).
Sources
Application Note & Protocol: High-Purity Isolation of 3-(Dimethylamino)propylamine via Optimized Column Chromatography
Abstract
This technical guide provides a comprehensive framework for the purification of 3-(dimethylamino)propylamine (DMAPA), a versatile diamine intermediate widely utilized in the synthesis of surfactants, agrochemicals, and polymers.[1][2] Due to its high polarity and basic nature, DMAPA presents unique challenges for purification by conventional column chromatography. This document outlines an optimized protocol employing amine-modified stationary phases to mitigate strong analyte-silica interactions, thereby achieving high purity and recovery. We will delve into the rationale behind the selection of stationary and mobile phases, provide a detailed step-by-step protocol, and address critical safety and handling considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity DMAPA for their applications.
Introduction: The Purification Challenge of a Polar Amine
3-(Dimethylamino)propylamine (DMAPA) is a colorless, weakly basic liquid characterized by the presence of both a tertiary and a primary amine group.[2][3] This dual functionality makes it a valuable building block in organic synthesis. However, the basicity of the amine groups leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography.[4] This interaction can result in poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the column.[4]
The primary goal of this protocol is to overcome these challenges by employing a modified chromatographic strategy. We will explore the use of an amine-functionalized stationary phase, which effectively shields the acidic silica surface and allows for efficient elution and separation of DMAPA from its impurities.[4][5]
Common Impurities in DMAPA:
Commercial DMAPA may contain impurities stemming from its synthesis, which typically involves the reaction of dimethylamine with acrylonitrile followed by hydrogenation.[3] Potential impurities can include:
-
Unreacted starting materials (dimethylamine, acrylonitrile)
-
Byproducts of the hydrogenation step
Principles of Amine Purification by Column Chromatography
The purification of amines by column chromatography is governed by the principles of adsorption and partitioning. The choice of stationary and mobile phases is critical to achieving a successful separation.
Stationary Phase Selection
For basic compounds like DMAPA, a standard silica gel stationary phase is often suboptimal. The acidic nature of silica leads to strong acid-base interactions with the amine, hindering its elution.[4] To circumvent this, two primary alternatives are recommended:
-
Amine-Functionalized Silica: This stationary phase has an organic amine bonded to the silica surface.[5] This modification neutralizes the acidic silanol groups, preventing strong interactions with the basic analyte and allowing for a more predictable elution based on polarity.[4][5]
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica gel for the purification of amines due to its less acidic nature.[8] Basic or neutral alumina can be particularly effective.
Mobile Phase Selection
The mobile phase (eluent) plays a crucial role in modulating the retention of the analyte on the stationary phase. For the purification of DMAPA on an amine-functionalized column, a non-polar to moderately polar solvent system is typically employed. A common approach is to use a gradient of ethyl acetate in hexane.[5]
To further improve peak shape and reduce tailing, a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, can be added to the mobile phase.[4][5] This additive helps to saturate any remaining active sites on the stationary phase and displace the DMAPA, leading to a more efficient elution.
Safety and Handling of DMAPA
DMAPA is a hazardous chemical and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[9][10][11]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10][12]
-
Flammability: DMAPA is a flammable liquid and vapor.[9][10] Keep it away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Corrosivity: It causes severe skin burns and eye damage.[9][10] Avoid all contact with skin and eyes.
-
Toxicity: DMAPA is harmful if swallowed or in contact with skin.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10][11]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
Experimental Protocol: Purification of DMAPA
This protocol details the step-by-step procedure for the purification of crude DMAPA using flash column chromatography with an amine-functionalized silica column.
Materials and Equipment
| Materials | Equipment |
| Crude 3-(Dimethylamino)propylamine | Flash chromatography system |
| Amine-functionalized silica gel cartridge | Fraction collector |
| Hexane (HPLC grade) | Rotary evaporator |
| Ethyl acetate (HPLC grade) | Thin-Layer Chromatography (TLC) plates |
| Triethylamine (TEA) | TLC developing chamber |
| TLC stain (e.g., potassium permanganate) | UV lamp |
Workflow Diagram
Sources
- 1. univarsolutions.ie [univarsolutions.ie]
- 2. products.basf.com [products.basf.com]
- 3. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. cir-safety.org [cir-safety.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. atamankimya.com [atamankimya.com]
- 13. chemos.de [chemos.de]
Application Note: NMR Sample Preparation for 3-(Dimethylamino)propylamine (DMAPA)
Executive Summary & Strategic Importance
3-(Dimethylamino)propylamine (DMAPA) is a critical diamine intermediate used extensively in the synthesis of surfactants (cocamidopropyl betaine), water treatment polymers, and pharmaceutical precursors. Its bifunctional nature—possessing both a primary amine and a tertiary dimethylamine—presents unique challenges in Nuclear Magnetic Resonance (NMR) analysis.
The Analytical Challenge:
DMAPA is hygroscopic, air-sensitive (absorbs
This guide provides a robust, field-proven protocol for the structural validation and purity assessment of DMAPA, emphasizing the mitigation of environmental artifacts to ensure data integrity.
Chemical & Physical Properties[1][2][3][4][5]
Understanding the physical state of the analyte is the first step in successful NMR preparation.
| Property | Value | NMR Implication |
| CAS Number | 109-55-7 | Reference standard verification. |
| Molecular Weight | 102.18 g/mol | Calculation of molarity for qNMR. |
| Boiling Point | 133 °C | Volatile; cap tubes immediately. |
| Physical State | Colorless Liquid | Direct volumetric sampling possible. |
| Basicity | High (Diamine) | Reacts with acidic impurities in solvents (e.g., |
| Reactivity | Reacts with | Critical: Forms carbamates upon prolonged air exposure. |
Strategic Protocol Design: The "Why" Behind the Steps
Before touching the sample, you must select the correct solvent system based on your analytical goal.
Solvent Selection Matrix
| Solvent | Application | Pros | Cons |
| Chloroform-d ( | Routine Purity & ID | Excellent solubility; distinct separation of signals; | Acidic trace in solvent can cause peak broadening or shifting; reacts with amine over time. |
| Deuterium Oxide ( | Salt Analysis / pH Studies | Mimics aqueous process conditions; suppresses | |
| DMSO- | Trace Impurity / H-Bonding | Visualizes exchangeable protons ( | Highly hygroscopic; difficult to remove solvent if sample recovery is needed. |
The "Invisible" Contaminants
-
The
Trap: Primary amines react with atmospheric to form carbamic acid/carbamates ( ). In NMR, this manifests as a split in the methylene signal adjacent to the primary amine ( 2.7 ppm) and a new carbonyl peak in NMR (~160 ppm). -
The Water Trap: DMAPA is hygroscopic. Water uptake results in a wandering chemical shift for the
protons and the dissolved water peak, often obscuring the mid-field region.
Experimental Protocols
Protocol A: Standard Purity Analysis (CDCl3)
Target: Routine identity confirmation and organic impurity profiling.
Reagents:
-
3-(Dimethylamino)propylamine (Analytic Grade)
-
Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) -
Pre-condition: Neutralize
acidity by filtering through basic alumina if the solvent is old, or use a fresh ampoule.
Workflow:
-
Tube Prep: Flush a clean 5mm NMR tube with dry Nitrogen (
) gas for 10 seconds to displace humid air. -
Solvent Dispensing: Dispense 600 µL of
into the tube. -
Sample Addition: Using a clean glass micropipette, add 10–15 mg (approx. 12–18 µL) of DMAPA liquid.
-
Note: Do not exceed 20 mg. High concentrations lead to viscosity broadening and self-association effects.
-
-
Mixing: Cap the tube immediately. Invert gently 5 times. Do not shake vigorously to avoid introducing air bubbles or forcing solution into the cap liner.
-
Acquisition: Run standard proton sequence (zg30 or equivalent).
-
Scans: 16 (sufficient for >98% purity samples).
-
Relaxation Delay (D1): 1.0 second (routine) or 5.0+ seconds (quantitative).
-
Protocol B: Protonation State/Salt Analysis (D2O)
Target: Analyzing DMAPA salts (e.g., HCl salts) or aqueous formulations.
Reagents:
-
Deuterium Oxide (
), 99.9% D.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) is preferred over TMS due to water solubility.
Workflow:
-
Dissolution: Dissolve 15 mg of the DMAPA salt in 600 µL
in a separate vial.-
Reasoning: Exothermic heat of solution can degrade the sample or cause outgassing in the NMR tube. Dissolve externally, then transfer.
-
-
Transfer: Transfer solution to the NMR tube.
-
Equilibration: Allow the sample to sit for 5 minutes.
-
Mechanism:[1] This ensures complete H/D exchange of the amine protons (
), simplifying the spectrum by eliminating the amine signal and its coupling.
-
Data Analysis & Interpretation
Spectral Assignment (CDCl3)[5]
The structure of DMAPA is:
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( |
| TMS | Ref | 0.00 | Singlet | - | - |
| 1 | 1.2 – 1.6 | Broad Singlet | 2H | N/A (Exchangeable) | |
| 3 | 1.60 | Quintet | 2H | ~7 Hz | |
| 5 | 2.22 | Singlet | 6H | - | |
| 4 | 2.32 | Triplet | 2H | ~7 Hz | |
| 2 | 2.74 | Triplet | 2H | ~7 Hz |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
Visualization of Assignments
Caption: Logical mapping of DMAPA structural moieties to their respective NMR chemical shifts in CDCl3.
Troubleshooting & Expert Insights
The "Carbamate" Artifact
If you observe a small triplet appearing slightly downfield of the 2.74 ppm signal (e.g., at 2.9-3.0 ppm), your sample has likely absorbed atmospheric
-
Corrective Action: Use a fresh bottle of DMAPA. Prepare the sample under an inert atmosphere (Glovebox or
bag) if high purity is required.
Broad Peaks?
-
Cause 1 (Exchange): The
protons are exchanging with trace water or acidic impurities in the .-
Fix: Add a single drop of
to the tube and shake. The peak will vanish, confirming the assignment, and the water peak will grow.
-
-
Cause 2 (Salt Formation): If the sample was exposed to HCl vapors, the amine sites protonate. This shifts the methylene signals downfield (higher ppm) significantly (e.g.,
next to moves from 2.7 3.0+ ppm).
Workflow Visualization
Caption: Decision matrix for selecting the optimal solvent and preparation method based on sample state.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 3-(Dimethylamino)propylamine. Retrieved October 26, 2023, from [Link]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
Troubleshooting & Optimization
Technical Support: Stability & Storage of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
CAS No: 91342-74-4
Chemical Class:
Core Directive: The Instability Mechanism
Why is this molecule degrading?
As a researcher, you are likely observing degradation because 3-((Dimethylamino)methyl)-5-methylhexan-2-one is a Mannich base . These structures are thermodynamically poised to undergo two primary degradation pathways, especially when stored as a free base (liquid).
The "Push-Pull" Instability
The molecule contains a ketone (electron-withdrawing) and a tertiary amine (electron-donating) separated by a methylene bridge. This creates a "push-pull" system susceptible to:
-
-Elimination (The "Vinyl" Route):
Under thermal stress or basic pH, the amine group acts as a leaving group. The molecule eliminates dimethylamine (DMA) to form the corresponding
-unsaturated ketone (enone).-
Result: Loss of active material, formation of polymerization-prone enones, and yellowing.
-
-
Retro-Mannich Reaction (The "Reversal" Route): In the presence of moisture/protic solvents, the reaction that formed the molecule reverses.
-
Result: Breakdown into 5-methylhexan-2-one, formaldehyde, and dimethylamine.
-
-
Oxidation: The tertiary amine is prone to N-oxide formation if exposed to air.
Troubleshooting Guide (FAQ)
Direct answers to your observations in the lab.
Q1: Why does the container smell strongly of "rotting fish" upon opening?
Diagnosis: Significant Degradation (Deamination). The "fishy" odor is Dimethylamine (DMA) , a volatile gas released during both the Elimination and Retro-Mannich degradation pathways.
-
Action: Perform a purity check immediately. If the smell is overpowering, the titer of your material has likely dropped significantly.
-
Prevention: Store under active Argon/Nitrogen atmosphere.
Q2: The colorless liquid has turned yellow or orange. Is it usable?
Diagnosis: Enone Formation & Polymerization. The yellow color comes from the conjugated system of the elimination product (5-methyl-3-methylenehexan-2-one). These enones are highly reactive Michael acceptors and will slowly polymerize or react with trace nucleophiles, darkening the color over time.
-
Action: If the color is light yellow, purify via distillation (if free base) or recrystallization (if salt). If dark orange/brown, discard.
Q3: Can I store the free base at room temperature for "just a few days"?
Answer: No. Mannich bases are kinetically unstable at room temperature (20-25°C). The elimination reaction follows first-order kinetics that accelerate exponentially with temperature.
-
Requirement: Store at -20°C for any duration longer than 24 hours.
Visualizing the Degradation Pathways
The following diagram illustrates the chemical fate of your compound if storage protocols are violated.
Figure 1: Chemical degradation pathways triggered by heat (Elimination) and moisture (Retro-Mannich).
Validated Storage Protocols
Follow this self-validating system to ensure integrity.
Protocol A: The "Inert-Cold-Dry" Triad (For Free Base)
Use this if you must keep the compound as a liquid free base.
-
Container: Amber glass vial (protects from light-induced radical formation).
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.
-
Seal: Parafilm over the cap is insufficient. Use a Teflon-lined screw cap, then wrap with electrical tape or Parafilm.
-
Temperature: -20°C (Standard Freezer).
-
Why? Arrhenius equation dictates that dropping from 25°C to -20°C slows degradation rates by ~20-50x.
-
Protocol B: Salt Formation (The "Gold Standard" for Stability)
If storing for >4 weeks, convert the free base to an Oxalate or Hydrochloride salt.
Rationale: Protonating the amine shuts down the electron-donating "push" mechanism, effectively blocking the elimination pathway.
Step-by-Step Conversion:
-
Dissolve the free base in anhydrous Ethanol (5 volumes).
-
Slowly add 1.05 equivalents of Oxalic Acid (dissolved in warm Ethanol).
-
Cool to 0°C. The Oxalate Salt (CAS 2102090-17-3) will precipitate.
-
Filter and dry under vacuum.
-
Result: A solid stable at 4°C for months/years.
Quality Control & Decision Logic
Before using stored material in a critical experiment, execute this workflow.
Figure 2: Decision matrix for evaluating material integrity prior to synthesis.
Analytical Validation Data
| Parameter | Acceptance Criteria | Method |
| Appearance | Colorless liquid (Base) / White solid (Salt) | Visual |
| Purity | > 97.0% | GC-MS or HPLC (C18, pH 7.4 buffer) |
| Water Content | < 0.5% | Karl Fischer (Critical to prevent Retro-Mannich) |
| 1H NMR | Distinct singlets at | NMR (CDCl3) |
References
-
BenchChem. (n.d.). 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate | 2102090-17-3.[1] Retrieved from
-
BOC Sciences. (n.d.). 3-((Dimethylamino)methyl)-5-methylhexan-2-one CAS 91342-74-4.[1][2] Retrieved from
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
-
Cummings, D. A., et al. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. PubMed.[3] Retrieved from (Validates the pH-dependent elimination mechanism).
Sources
Preventing isomer formation in the synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
Technical Support Center: Synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
Executive Summary: The "Isomer Trap"
The synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one (Target B ) from 5-methylhexan-2-one (Isoamyl methyl ketone) presents a classic regioselectivity challenge.
The starting ketone has two enolizable positions:
-
C1 (Methyl): Kinetic, less hindered
Leads to Linear Isomer A (Undesired). -
C3 (Methylene): Thermodynamic, more substituted
Leads to Branched Target B (Desired).
Most user failures stem from using conditions that favor the kinetic enol (C1) or allow double-substitution (Bis-Mannich). This guide provides the corrective protocols to force the reaction toward the thermodynamic C3 position.
Module 1: Troubleshooting & Root Cause Analysis
Ticket #01: "I synthesized the wrong regioisomer (Linear C1)."
User Observation: NMR shows a triplet at
-
Switch to Acid Catalysis: You must use strong acid (HCl) to drive the equilibrium toward the more stable, more substituted enol at C3.
-
Mechanism: Acid promotes the formation of the internal enol (
double bond), which is thermodynamically more stable than the terminal enol ( ) due to hyperconjugation with the isobutyl group.
Ticket #02: "My product yield is low, and I see a high MW impurity."
User Observation: LCMS shows a peak with Mass
-
Stoichiometry Control: Use a strict 1:1:1 molar ratio of Ketone : Amine : Formaldehyde.
-
Order of Addition: Pre-mix the amine and formaldehyde to form the iminium salt before adding the ketone. This prevents local excesses of reagents.
Ticket #03: "The product degrades into a vinyl ketone during distillation."
User Observation: The amine odor disappears, and the product solidifies or polymerizes.
Root Cause: Hofmann Elimination / Retro-Mannich.
Mannich bases are
-
pH Control: During workup, do not basify above pH 8-9. Use saturated
rather than . -
Thermal Limit: Avoid pot temperatures
during purification. Use high-vacuum distillation.
Module 2: The Self-Validating Protocol
Objective: Regioselective synthesis of the C3-substituted Mannich base.
Reagents:
-
Dimethylamine Hydrochloride (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
Conc. HCl (Catalytic, 0.05 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Workflow:
-
Iminium Generation (Pre-activation):
-
In a round-bottom flask, combine Dimethylamine HCl and Paraformaldehyde in Ethanol.
-
Heat to
for 30 minutes until the solution clears. -
Checkpoint: This ensures the active electrophile (iminium ion) is fully formed before the ketone sees it.
-
-
Thermodynamic Equilibration:
-
Add 5-Methylhexan-2-one and the catalytic Conc.[2] HCl.
-
CRITICAL STEP: Heat to Reflux (
) . -
Why: Reflux provides the energy required to reach thermodynamic equilibrium, favoring the C3-enol attack. Lower temperatures favor the kinetic C1 product.
-
-
Reaction Monitoring:
-
Run for 4–6 hours. Monitor by TLC (stain with Dragendorff’s reagent or Iodine).
-
Stop Condition: Stop when the limiting reagent (amine) is consumed. Do not extend time unnecessarily to prevent C1-bis-substitution.
-
-
Workup (The Stability Zone):
-
Evaporate Ethanol under reduced pressure.
-
Add water and wash with Diethyl Ether (removes unreacted ketone).
-
Basify the aqueous layer carefully with saturated
to pH 8.5. DO NOT OVERSHOOT. -
Extract immediately with DCM or Ethyl Acetate.
-
Dry over
and concentrate in vacuo at .
-
Module 3: Visualizing the Pathway
The following diagram illustrates the bifurcation between the Kinetic (Unwanted) and Thermodynamic (Target) pathways.
Caption: Reaction pathway showing how Acid/Reflux conditions drive the system toward the thermodynamic C3-Enol, yielding the desired branched target, while avoiding the kinetic C1 trap.
Summary of Critical Parameters
| Parameter | Kinetic Control (Avoid) | Thermodynamic Control (Target) |
| Catalyst | Base (NaOH, Piperidine) | Acid (HCl, AcOH) |
| Temperature | Room Temperature | Reflux ( |
| Dominant Enol | Terminal ( | Internal ( |
| Major Product | 1-((Dimethylamino)methyl)... | 3-((Dimethylamino)methyl)... |
| Risk | Linear Isomer | Elimination if workup is too basic |
References
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on Mannich regioselectivity rules).
-
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link
- Modern Aldol-Type Reactions. (1998). In Comprehensive Organic Synthesis. Elsevier.
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303.
Sources
Technical Support Center: Optimizing Reductive Amination of Hindered Ketones
Welcome to the technical support center for one of the most powerful C-N bond-forming reactions in the synthetic chemist's toolbox: reductive amination. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by sterically hindered ketones.
The formation of an amine from a ketone and an amine is a cornerstone of modern synthesis, yet when steric bulk impedes the approach to the carbonyl carbon, reaction efficiency can plummet. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring your syntheses are both successful and efficient. Our focus is on the causality behind experimental choices, providing you with the rationale needed to adapt and optimize protocols for your specific substrates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a series of actionable solutions grounded in mechanistic principles.
Question 1: My reaction is extremely slow or has stalled. I see mostly unreacted ketone and amine. What's the primary bottleneck?
Answer: The most common rate-limiting step in the reductive amination of hindered ketones is the initial formation of the carbinolamine, which subsequently dehydrates to the iminium ion intermediate.[1][2] Steric hindrance around the carbonyl group and the nucleophilic amine dramatically slows down this initial condensation step.
Core Problem: The equilibrium between the starting materials and the iminium ion lies heavily towards the starting materials.[2]
Solutions & Scientific Rationale:
-
Promote Imine/Iminium Formation with a Lewis Acid:
-
What to do: Add a catalytic or stoichiometric amount of a Lewis acid. Titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is a highly effective choice.[3] Other options include ZnCl₂ or AlCl₃.[4]
-
Why it works: The Lewis acid coordinates to the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. This enhanced electrophilicity facilitates the attack by the (often hindered) amine, helping to push the initial equilibrium towards the carbinolamine intermediate.[3]
-
-
Actively Remove Water:
-
What to do: Incorporate a dehydrating agent into the reaction mixture. Molecular sieves (3Å or 4Å, activated) are an excellent choice as they are generally inert.[5] Alternatively, for reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.[1]
-
Why it works: The dehydration of the carbinolamine to the iminium ion is a reversible equilibrium.[1][6] By sequestering the water produced, Le Châtelier's principle dictates that the equilibrium will shift to the right, increasing the standing concentration of the crucial iminium intermediate that is then reduced.
-
-
Increase Temperature & Concentration:
-
What to do: Increase the reaction temperature and the concentration of the reactants.
-
Why it works: As with most kinetically slow reactions, increasing the temperature provides the necessary activation energy to overcome the steric barrier. Increasing the concentration of the amine and ketone also favors the bimolecular condensation step.
-
-
Adopt a Stepwise (Indirect) Procedure:
-
What to do: Pre-form the imine before adding the reducing agent. This is done by mixing the ketone and amine, often with a Lewis acid and a dehydrating agent, and stirring for several hours or until imine formation is confirmed by a monitoring technique (e.g., TLC, NMR, or GC-MS). Once the imine is formed, the reducing agent is added.[7]
-
Why it works: This approach decouples the slow imine formation from the reduction step. It ensures that a sufficient concentration of the imine/iminium ion is present before introducing the hydride source, preventing the reducing agent from being consumed by side reactions or simply sitting idle.[7]
-
Question 2: My main side product is the alcohol from the reduction of my starting ketone. How can I improve selectivity for the desired amine?
Answer: This is a classic selectivity problem in reductive amination. It indicates that the rate of ketone reduction is competitive with, or even faster than, the rate of imine/iminium ion reduction. This is common when imine formation is slow (as with hindered ketones) and the reducing agent is too reactive towards the carbonyl group.[8]
Core Problem: The reducing agent is not sufficiently chemoselective for the iminium ion over the ketone.
Solutions & Scientific Rationale:
-
Switch to a More Selective Reducing Agent:
-
What to do: If you are using a reactive hydride source like sodium borohydride (NaBH₄), switch to a milder, more sterically demanding reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[7][9][10] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic.[3][11]
-
Why it works: The electron-withdrawing acetate groups in STAB decrease the hydridic character of the B-H bonds, making it a less potent reducing agent than NaBH₄.[8][12] It reacts much faster with the protonated iminium ion than with the neutral ketone, dramatically improving chemoselectivity.[12][13] This allows the reaction to be performed in a single pot ("direct" amination) even when imine formation is slow.[7]
-
-
Control the pH:
-
What to do: Maintain a mildly acidic pH, typically between 4 and 6.[11] This is often achieved by adding a small amount of acetic acid (AcOH), especially when using STAB.[7]
-
Why it works: Mildly acidic conditions are a delicate balance. The acid catalyzes the dehydration of the carbinolamine to the imine and protonates the imine to form the more electrophilic iminium ion, which is the species that is actually reduced.[11][14] However, too much acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[13] The optimal pH ensures a sufficient concentration of the iminium ion for the reducing agent to act upon.
-
Troubleshooting Workflow for Hindered Ketone Reductive Amination
The following decision tree provides a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting reductive amination.
Frequently Asked Questions (FAQs)
Q: What is the best choice of reducing agent for my hindered ketone?
A: For most applications involving hindered ketones, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the superior choice.[7][9] Its mildness and selectivity for the iminium ion over the ketone minimize the formation of the corresponding alcohol byproduct.[10] While sodium cyanoborohydride (NaBH₃CN) offers similar selectivity, STAB is less toxic and often provides better yields and reproducibility.[9][12] More powerful reagents like NaBH₄ should generally be avoided in one-pot procedures with hindered ketones unless an indirect, stepwise method is used where the imine is pre-formed.[4][8]
Q: How do I choose the optimal solvent?
A: The preferred solvent for reductive aminations with STAB is 1,2-dichloroethane (DCE) .[7] Reactions are generally faster and more efficient in DCE compared to other common solvents like tetrahydrofuran (THF) or acetonitrile. THF is a viable alternative, though reaction times may be longer.[7] For reactions using NaBH₃CN, methanol is a common choice.[4] Protic solvents like methanol can accelerate imine formation but may react with less stable hydride reagents.[7]
Q: Can I use a protic solvent like methanol with NaBH(OAc)₃ (STAB)?
A: It is generally not recommended. STAB is sensitive to water and can react with protic solvents like methanol, leading to decomposition of the reagent and reduced efficiency.[4] Aprotic solvents like DCE or THF are the standard and recommended choice for reactions involving STAB.[7]
Q: Are there alternative methods for very challenging substrates?
A: Yes. For exceptionally hindered systems where standard hydride-based methods fail, you might consider:
-
The Leuckart-Wallach Reaction: This method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[15][16] It requires high temperatures (120-185°C) but can be effective for forcing the amination of hindered ketones.[17][18]
-
Catalytic Hydrogenation: Using a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent) can be a powerful method.[19][20] This approach often requires optimization of catalyst, pressure, and temperature but can be highly efficient and atom-economical.
Reagent Comparison
The choice of reducing agent is critical for success. The table below summarizes the properties of common reagents used for reductive amination.
| Reagent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF | Excellent selectivity for imine vs. ketone; mild; less toxic than NaBH₃CN.[7][9] | Moisture sensitive; higher molecular weight.[4][19] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Stable in weakly acidic conditions; selective for imine vs. ketone.[3][11] | Highly toxic (releases HCN gas in strong acid).[12] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive; powerful reductant. | Poor selectivity; readily reduces aldehydes/ketones.[4][8] Best for stepwise procedures. |
| 2-Picoline Borane | pic-BH₃ | Methanol, Water | Stable, solid reagent; can be used in protic solvents including water.[21] | Can be less reactive for very hindered substrates. |
| Catalytic Hydrogenation | H₂ / Catalyst | Alcohols, EtOAc | High atom economy; "green" method.[19] | Requires specialized equipment (hydrogenator); catalyst can be deactivated.[10] |
Key Experimental Protocols
Protocol 1: Direct Reductive Amination of a Hindered Ketone using NaBH(OAc)₃
This protocol is a robust starting point for a one-pot reaction with a moderately hindered ketone.
-
To a stirred solution of the hindered ketone (1.0 equiv) and the amine (1.2 equiv) in 1,2-dichloroethane (DCE, approx. 0.1 M), add glacial acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered systems, heating to 40-50°C may be required.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM, 2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as required.
Protocol 2: Stepwise (Indirect) Reductive Amination with Ti(Oi-Pr)₄ and NaBH₄
This protocol is designed for highly hindered substrates where direct amination is inefficient.
Step A: Imine Formation
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the hindered ketone (1.0 equiv) and the amine (1.2 equiv) in dry toluene.
-
Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.2 equiv) dropwise via syringe.
-
Heat the mixture to reflux (approx. 110°C) for 4-12 hours. Monitor the formation of the imine by GC-MS or ¹H NMR.
-
Once imine formation is complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
Step B: Reduction 5. Re-dissolve the crude imine intermediate in a suitable solvent such as methanol or ethanol. 6. Cool the solution to 0°C in an ice bath. 7. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10°C. 8. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). 9. Quench the reaction carefully by the slow addition of water at 0°C. 10. Concentrate the mixture to remove the bulk of the organic solvent. 11. Extract the product with ethyl acetate or DCM (3x). 12. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. 13. Purify by flash column chromatography.
References
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Wiley Online Library.
- Burkhardt, E. R., Matos, K., & Pichlmair, S. (2007). Boron reagents for reductive amination.
- ChemRxiv. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.).
- Jakob, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Jakob, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Afanasyev, O. I., et al. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- ACS Green Chemistry Institute. (n.d.).
- Erowid. (n.d.). THE LEUCKART REACTION.
- Encyclopedia.pub. (2021, April 21).
- Chem LibreTexts. (n.d.).
- Afanasyev, O. I., et al. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Science of Synthesis. (n.d.). Product Class 7: Imines.
- Academia.edu. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Abdel-Magid, A. F., et al. (1996, May 24). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Wang, D., et al. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. WordPress.
- Alfa Chemistry. (n.d.).
- Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines.
- Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii)
- ResearchGate. (n.d.). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent.
- Merck Millipore. (n.d.). Sodium Triacetoxyborohydride.
- Tarasevich, V. A., & Kozlov, N. G. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 6).
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- Wikipedia. (n.d.).
- Synple Chem. (n.d.).
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
- Grokipedia. (n.d.). Leuckart reaction.
- Wikipedia. (n.d.). Leuckart reaction.
- ResearchGate. (2025, August 7).
- Organic Chemistry Tutor. (n.d.).
- Chemistry Steps. (2024, March 28).
- Reddit. (2024, May 2).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. interchim.fr [interchim.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 17. erowid.org [erowid.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]
Scaling up the synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one challenges
Welcome to the Fine Chemical Synthesis Technical Support Center .
Ticket ID: #SC-MN-91342 Topic: Scale-Up Synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Scaling the Mannich reaction of 5-methylhexan-2-one (Methyl Isoamyl Ketone) to produce 3-((Dimethylamino)methyl)-5-methylhexan-2-one presents a distinct set of thermodynamic and kinetic challenges. Unlike bench-scale synthesis, kilogram-scale production introduces critical heat transfer limitations and safety risks associated with the exotherm of iminium ion formation. Furthermore, the thermodynamic instability of the free base product (retro-Mannich reaction) during distillation requires precise pH and thermal management.
This guide moves beyond standard recipes to address the causality of failure modes during scale-up.
Module 1: Reaction Kinetics & Exotherm Management
The Challenge: The formation of the Mannich base is autocatalytic and highly exothermic. At scale, "dumping" reagents leads to thermal runaways, which degrade the iminium intermediate and promote polymerization.
Technical Protocol:
-
Acid Catalyst Selection: Use Concentrated HCl rather than Acetic Acid for scale-up. HCl promotes faster iminium generation, shifting the equilibrium toward the product.
-
The "Pre-Activation" Strategy: Do not mix all three components simultaneously.
-
Step A: Generate the electrophile (iminium salt) first by mixing Formaldehyde (37%) and Dimethylamine (40%) with HCl at low temperature (0–5°C).
-
Step B: Add the ketone slowly to this pre-formed salt.
-
-
pH Control: Maintain pH < 1.0 throughout the addition. If pH rises, the reaction stalls; if it drops too low (excess acid), enolization of the ketone is suppressed.
Visualizing the Mechanism & Failure Points:
Figure 1: Mechanistic pathway highlighting the critical electrophile generation step and potential divergence into failure modes (Bis-alkylation and Retro-Mannich).
Module 2: Regioselectivity & Impurity Control
The Challenge: 5-methylhexan-2-one is an unsymmetrical ketone. It has two alpha positions:
-
C1 (Methyl): Kinetically favored (less hindered).
-
C3 (Methylene): Thermodynamically favored (more substituted), which is your target: 3-((Dimethylamino)methyl)...
Standard conditions often yield a mixture or favor the C1 isomer (1-((dimethylamino)methyl)...).
Troubleshooting Regio-Control:
| Parameter | Impact on Selectivity | Recommendation for Target (C3) |
| Solvent | Protic solvents stabilize the enol but may favor C1 kinetic product. | Use Isopropanol or Ethanol (secondary alcohols) to allow higher temperatures which favor thermodynamic equilibration to the C3 product. |
| Temperature | Low T favors kinetic (C1); High T favors thermodynamic (C3). | Run the reaction at reflux (80–90°C) for extended periods (12–24h) to allow the kinetic product to revert and convert to the stable C3 product. |
| Stoichiometry | Excess electrophile leads to double addition (Bis-Mannich). | Use a slight excess of Ketone (1.2 eq) vs. Amine/HCHO. This suppresses bis-alkylation by statistically favoring mono-addition. |
Module 3: Isolation & Thermal Stability (The "Retro-Mannich" Risk)
The Challenge: The Mannich base is stable as an acid salt (HCl salt) but highly unstable as a free base. Upon heating (distillation), the free base undergoes Retro-Mannich (reverting to starting material) or Hofmann Elimination (forming the vinyl ketone).
Critical Workflow for Isolation:
-
Do NOT Distill the Crude Reaction Mixture Directly.
-
Phase Separation: The product is in the aqueous layer (as salt). Wash the aqueous layer with ether/toluene to remove unreacted ketone (organic layer).
-
The "Cold Free-Basing" Technique:
-
Cool the aqueous phase to < 5°C.
-
Slowly add 50% NaOH until pH 10–11. Do not exceed 15°C.
-
Extract immediately into Dichloromethane (DCM) or Toluene.
-
-
Purification:
-
Avoid atmospheric distillation.
-
Use High Vacuum Distillation (< 5 mbar) . Keep pot temperature below 110°C.
-
Add a radical inhibitor (e.g., MEHQ) to the pot to prevent polymerization of any elimination byproducts.
-
Scale-Up Process Flow Diagram:
Figure 2: Process flow emphasizing the critical temperature control point at the neutralization stage to prevent decomposition.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a black tar. What happened? A: This is likely polymerization of the vinyl ketone byproduct. If the reaction temperature spiked (exotherm) or if the pH drifted too high during the reaction, the Mannich base eliminates amine to form 5-methyl-3-methylenehexan-2-one, which rapidly polymerizes. Fix: Ensure strict temperature control during addition and verify your inhibitor (MEHQ) levels if recycling solvents.
Q: I cannot separate the C1 and C3 isomers by distillation. Why? A: Isomers often have very close boiling points. Fix: Do not rely on distillation for isomer separation. Optimize the reaction condition (High Temp/Acidic) to favor the thermodynamic C3 isomer before workup. Alternatively, crystallize the product as the Oxalate Salt or Hydrochloride Salt from acetone/ethanol, which often purifies the regioisomers more effectively than liquid distillation.
Q: The yield drops significantly when I scale from 50g to 1kg. A: This is a mass transfer and heat transfer issue. At 1kg, the accumulation of heat during the amine addition likely caused a temporary temperature spike, triggering the Retro-Mannich reaction. Fix: Switch from "batch addition" to "semi-batch." Dose the ketone into the amine/acid mixture over 2–3 hours, monitoring the internal temperature, not just the jacket temperature.
References
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition.
-
Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[1][][3] CRC Press. (Standard text for Mannich Chemistry mechanisms).
-
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry.
-
Process Safety in Mannich Reactions. (General reference on exotherm management in amine alkylations). Organic Process Research & Development (OPRD).
Sources
Reducing by-products in the synthesis of β-amino carbonyl derivatives
Ticket System: Reducing By-Products in C–C Bond Formation
Status: ONLINE | Agent: Senior Application Scientist | Location: Global R&D Support Subject: Troubleshooting Mannich and Aza-Michael Protocols
Emergency Triage: What is failing?
Before proceeding to the detailed modules, identify your specific failure mode below to jump to the relevant solution.
| Symptom | Diagnosis | Immediate Action |
| Product decomposes to enone | Elimination (Retro-Michael) | Lower reaction temperature; switch from Brønsted base to Lewis Acid. |
| Double-alkylated amine | Bis-Mannich / Bis-Addition | Increase amine stoichiometry (to >5 eq) or use bulky protecting groups. |
| Gummy/Insoluble precipitate | Polymerization | Formaldehyde source is degrading. Switch to Eschenmoser’s salt or pre-formed imines.[1] |
| Aldehyde self-reaction | Aldol Competition | Do not mix all reagents at once. Pre-form the imine (Schiff base) first. |
| Low Stereoselectivity | Racemization | Check solvent water content; switch to Proline/Thiourea organocatalysis (List-Barbas). |
Module 1: The Mannich Reaction – Controlling Chemoselectivity[1]
Case Reference: Prevention of Bis-Mannich Bases and Polymerization
The classical Mannich reaction (Amine + Aldehyde + Enolizable Carbonyl) is prone to "runaway" reactions because the product (
The Mechanism of Failure
The following decision tree illustrates where the reaction diverges into by-products.
Figure 1: Critical divergence points in the Mannich pathway. Note that the target product is an intermediate that can easily react further.
Protocol A: The Pre-Formed Imine Strategy (High Chemoselectivity)
To stop Bis-Mannich formation and Aldol competition, you must isolate the imine formation step from the enolization step.
Reagents:
-
Aldehyde (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Silyl Enol Ether (1.2 equiv) — Replaces the ketone to prevent self-aldol.
-
Catalyst:
or (5-10 mol%)
Step-by-Step Workflow:
-
Imine Formation: Dissolve aldehyde and amine in DCM. Add activated 4Å molecular sieves (essential to drive equilibrium). Stir at RT for 2–4 hours.
-
Checkpoint: Verify imine formation via crude NMR (disappearance of CHO peak).
-
-
Filtration: Filter off sieves under argon (water will hydrolyze the imine).
-
Addition: Cool the imine solution to 0°C. Add the Lewis Acid catalyst (
). -
Reaction: Add the Silyl Enol Ether dropwise. Stir at 0°C
RT. -
Quench: Add saturated
. The silyl group is cleaved during workup, yielding the free -amino ketone.
Why this works:
-
Stoichiometry Lock: By pre-forming the imine, you ensure a 1:1 ratio before the nucleophile (enol) is introduced.
-
Acidity Control: Lewis acids avoid the harsh pH swings of Brønsted acids that trigger polymerization.
Module 2: Aza-Michael Addition – Thermodynamics vs. Kinetics
Case Reference: Reversibility and Retro-Michael Reactions
The addition of an amine to an
Optimization Table: Controlling the Equilibrium
| Variable | Recommendation | Scientific Rationale |
| Temperature | 0°C to 25°C | Higher temps ( |
| Solvent | Protic (MeOH, Water) | Hydrogen bonding activates the carbonyl oxygen (electrophile) and stabilizes the transition state. |
| Catalyst | Mild Lewis Acid ( | Strong bases can deprotonate the product, triggering elimination. Mild acids activate the acceptor without degradation. |
| Nucleophile | "Soft" Amines | Hard nucleophiles (e.g., amide anions) favor 1,2-addition (attacking the C=O directly). |
Protocol B: Catalyst-Free "On-Water" Aza-Michael
For liquid amines and acrylates, water can accelerate the reaction via hydrophobic effects and hydrogen bond activation, preventing the need for thermal activation.
-
Setup: Mix Enone (1.0 mmol) and Amine (1.1 mmol) in a vial.
-
Solvent: Add distilled water (0.5 mL). The mixture will likely be heterogeneous (emulsion).
-
Agitation: Stir vigorously at Room Temperature .
-
Note: Do not heat. If the reaction is slow, add a surfactant (e.g., TPGS-750-M) rather than heat.
-
-
Isolation: The product often precipitates or oils out. Decant the water or extract with EtOAc.
Module 3: Stereoselective Synthesis (The List-Barbas Standard)
Case Reference: Enantioselective Mannich Reaction
When chirality is required, the List-Barbas Mannich Reaction (Proline-catalyzed) is the industry standard. However, it is sensitive to water and "dead" catalyst cycles.
The Catalytic Cycle & Failure Points
Figure 2: The Proline Catalytic Cycle. The red dashed line indicates the primary competitive pathway (Aldol reaction).
Protocol C: The "List-Barbas" Asymmetric Mannich
To minimize the Aldol side-reaction (where the enamine attacks another aldehyde molecule instead of the imine), the imine is usually pre-formed or generated in situ from a stable precursor.
Reagents:
-
Acceptor:
-PMP-protected -imino ethyl glyoxylate (stable imine precursor). -
Donor: Aliphatic ketone/aldehyde.
-
Catalyst: L-Proline (5–20 mol%).
-
Solvent: Anhydrous DMSO or DMF (Critical for solubility).
Step-by-Step:
-
Dissolution: Dissolve L-Proline in DMSO. Ensure it is fully soluble (sonicate if necessary).
-
Addition: Add the ketone donor (excess, usually 2–5 equiv) to push the enamine equilibrium.
-
Reaction: Add the PMP-protected imine. Stir at RT for 2–12 hours.
-
Workup: Quench with phosphate buffer (pH 7). Extract with EtOAc.[3]
-
Tech Note: Do not use acidic workup, or you will hydrolyze the PMP group and potentially racemize the product.
-
Frequently Asked Questions (FAQ)
Q: My Mannich base turns into a brown tar upon rotary evaporation. Why? A: Mannich bases are often unstable as free bases. They can undergo retro-Mannich or polymerization when concentrated and heated.
-
Fix: Convert the product to its Hydrochloride salt (add HCl in ether) immediately after extraction. The salt form is stable and crystalline.
Q: I am getting significant amounts of
-
Fix: Switch to a Lewis Acid catalyst (
or ) and run at room temperature. Avoid heating refluxes with secondary amines.
Q: How do I separate the Bis-Mannich by-product from the Mono-Mannich product? A: Separation is difficult due to similar polarity. Prevention is better (see Module 1). If you must separate, exploit the basicity difference. The Bis-Mannich base is less basic (more sterically hindered). Careful pH-gradient extraction may separate them, but chromatography on neutral alumina (not silica, which is acidic) is preferred.
References
-
The Modern Mannich Reaction: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. Link
-
The List-Barbas Protocol: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. Link
-
Aza-Michael Troubleshooting: Rulev, A. Y. (2011). Aza-Michael addition: typical and specific features. Russian Chemical Reviews. Link
-
Bis-Mannich Prevention: Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron. Link
-
Pre-formed Imines & Silyl Enol Ethers: Kobayashi, S., et al. (1999). Lewis Acid Catalysts for Mannich-Type Reactions. Chemical Reviews. Link
Sources
Technical Support Center: Tetrabenazine Synthesis & Impurity Control
Introduction: The Purity Imperative
Welcome to the Tetrabenazine (TBZ) Synthesis Support Center. As researchers, you know that TBZ (a VMAT2 inhibitor) presents a unique challenge: it is clinically administered as a racemic mixture of the (3R,11bR) and (3S,11bS) diastereomers (the trans series). However, the synthetic pathway is prone to generating the thermodynamically unstable cis isomers, oxidized byproducts, and alkyl-chain analogs.
This guide moves beyond standard protocols to address the why and how of impurity formation, providing you with actionable troubleshooting steps to secure high-purity API.
Module 1: Critical Quality Attributes of Starting Materials
Context: Impurities often enter silently via the starting materials. For TBZ, the purity of the Mannich base precursor is non-negotiable.
FAQ: Reagent Quality
Q: I am seeing a persistent impurity at RRT ~1.15 identified as "Related Compound C". Where is this coming from? A: This is likely the n-butyl analog of tetrabenazine (3-butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one).
-
Root Cause: Impurity in your ketone starting material. TBZ requires an isobutyl side chain, derived from 5-methyl-2-hexanone . If your starting ketone contains 2-heptanone or structural isomers, the n-butyl analog will form. It tracks through the entire synthesis and is difficult to remove via crystallization due to structural similarity.
-
Action: GC-MS screen your 5-methyl-2-hexanone. Ensure isomeric purity >99.5%.
Q: My Mannich base (3-dimethylaminomethyl-5-methyl-hexan-2-one) turns dark/viscous upon storage. Does this affect the coupling yield? A: Yes. The free base amine is prone to polymerization and oxidation.
-
Recommendation: Store the Mannich base as its hydrochloride or methiodide salt (quaternary ammonium). These salts are crystalline, stable, and often provide cleaner kinetics in the coupling step by releasing the reactive enone in situ via elimination [1].
Module 2: The Mannich Coupling (Reaction Control)
Context: The core reaction involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline (DHIQ) with the aminoketone (or its equivalent).[1][2] This step determines the cis/trans ratio.
Troubleshooting: Stereochemical Control
Q: My crude reaction mixture shows a high level of the cis-isomer (up to 30%). How do I shift this toward the desired trans-isomer? A: The cis-isomer is the kinetic product , while the trans-isomer is the thermodynamic product .
-
Mechanism: The reaction proceeds via a reversible Mannich mechanism.[3] Extended reaction times and higher temperatures favor the equilibration to the more stable trans form (diequatorial conformation of the bulky groups).
-
Protocol Adjustment:
-
Solvent: Switch to protic solvents like water or ethanol/water mixtures. Water promotes the reversible retro-Mannich / Mannich equilibrium required for isomerization.
-
Temperature: Ensure the reaction is refluxed (or held >50°C) for sufficient time (24–48 hours). Stopping too early "locks in" the kinetic cis isomer [2].
-
pH Control: A slightly acidic to neutral pH (often naturally buffered by the amine hydrochloride) facilitates the equilibration.
-
Q: I detect a "dehydro" impurity (M-2 or M-4) by LC-MS. A: This is likely 6,7-dimethoxy-dihydroisoquinoline residues or fully oxidized benzoisoquinoline derivatives.
-
Cause: DHIQ is unstable and prone to oxidation/disproportionation if the reaction stalls.
-
Fix: Ensure the DHIQ hydrochloride is freshly prepared or stored under argon. Run the coupling reaction under an inert atmosphere (Nitrogen/Argon) to prevent oxidative dehydrogenation of the isoquinoline ring [3].
Visualization: Impurity Origin & Control Logic
Caption: Figure 1. Origin of key impurities in Tetrabenazine synthesis. Note the equilibration pathway from Cis to Trans.
Module 3: Purification & Isolation
Context: Even with optimized reaction conditions, traces of cis-isomer and starting materials will remain.
Protocol: Recrystallization Strategy
Q: Standard workup leaves me with a yellow solid. How do I remove the color and the cis-isomer efficiently? A: The cis-isomer is significantly more soluble in lower alcohols than the trans-isomer.
-
Solvent System: Use Ethanol (99%) or Acetone .
-
Process:
-
Dissolve crude TBZ in boiling ethanol (approx. 5-10 volumes).
-
Optional: Add activated carbon (5% w/w) to remove oxidative color bodies; filter hot.
-
Cool slowly to room temperature, then to 0–5°C.
-
The trans-TBZ crystallizes out, while the cis-isomer and unreacted amine remain in the mother liquor.
-
-
Validation: Check melting point. Pure trans-TBZ melts sharp at 126–128°C . A broad range <120°C indicates significant cis contamination [4].
Q: Can I use acid-base extraction to clean the product? A: Yes, but be cautious.
-
Procedure: Dissolve crude in dilute HCl (pH 2). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer with Ammonia/Na2CO3 to pH 9. Extract with DCM.
-
Warning: Avoid prolonged exposure to strong acid at high heat, as this can degrade the molecule or induce unwanted racemization if you were targeting a chiral product (though TBZ is racemic) [5].
Module 4: Analytical Data & Specifications
Context: You must be able to quantify what you are fighting.
Table 1: Key Impurity Profile & Limits
| Impurity Name | Structure / Origin | RRT (Approx)* | Target Limit | Removal Strategy |
| Cis-Tetrabenazine | Diastereomer (Kinetic) | ~0.85 - 0.90 | < 0.15% | Thermodynamic equilibration; Ethanol recrystallization |
| Dihydrotetrabenazine | Metabolite/Reduction | ~0.60 | < 0.10% | Avoid reducing agents (NaBH4) near crude; separate via chromatography |
| Related Compound C | n-Butyl Analog | ~1.15 | < 0.10% | Control Starting Material (5-methyl-2-hexanone purity) |
| Dehydro-TBZ | Oxidized Isoquinoline | ~1.2 - 1.3 | < 0.10% | Inert atmosphere; recrystallization |
*Relative Retention Time (RRT) varies by method but generally follows polarity. Cis isomers usually elute before Trans in Reverse Phase C18.
References
-
Ray, P. C., et al. (2018). Novel Process for Preparation of Tetrabenazine and Deutetrabenazine. Organic Process Research & Development . Available at: [Link][4]
-
Paek, S. M., et al. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules . Available at: [Link]
- Brossi, A., et al. (1958). Benzoquinolizine derivatives. US Patent 2,830,993.
-
Yao, Z., et al. (2010). Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2. European Journal of Medicinal Chemistry . Available at: [Link]
Sources
- 1. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone - Google Patents [patents.google.com]
- 2. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: Spectral Analysis & Validation of 3-((Dimethylamino)methyl)-5-methylhexan-2-one
Executive Summary
This guide provides a definitive protocol for the structural characterization of 3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS: 91342-74-4). As a Mannich base derivative of 5-methylhexan-2-one, this molecule presents a specific analytical challenge: distinguishing the target C3-alkylated product (thermodynamic or kinetic dependence) from the potential C1-alkylated regioisomer and the starting material.
This document compares the target product against its critical alternatives—the unreacted starting material and the regiochemical byproducts—using 1H and 13C NMR spectroscopy. It establishes a self-validating logic tree to ensure batch consistency in pharmaceutical intermediate synthesis.
Strategic Context: The Regioselectivity Challenge
In the Mannich reaction of unsymmetrical ketones like 5-methylhexan-2-one, aminomethylation can theoretically occur at two acidic
-
C1 (Methyl): Sterically accessible, often favored under specific kinetic conditions.
-
C3 (Methylene): The target site for this specific molecule.
Standard analytical methods (HPLC/MS) confirm mass but often fail to distinguish these regioisomers efficiently. NMR spectroscopy is the authoritative method for this differentiation.
Visualization: Synthesis & Analytical Workflow
The following diagram outlines the synthesis pathway and the critical decision points for analytical validation.
Caption: Workflow distinguishing the target C3-substituted Mannich base from the C1-substituted isomer using NMR markers.
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are required.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (
) with 0.03% TMS.-
Note:
is preferred over DMSO- to prevent solvent viscosity broadening of the aliphatic chain signals and to avoid amine proton exchange issues (though this is a tertiary amine, salt formation can occur).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K.
Comparative Analysis: 1H NMR
The power of this analysis lies in comparing the Starting Material (SM) with the Product .
Structural Assignments
Molecule: 3-((Dimethylamino)methyl)-5-methylhexan-2-one
Structure:
| Position | Proton Type | Approx. Shift ( | Multiplicity | Integral | Diagnostic Logic |
| 1 | 2.15 - 2.20 | Singlet | 3H | Comparison Point: In the C1-isomer, this becomes a triplet/multiplet. In the target, it remains a sharp singlet. | |
| 3 | 2.60 - 2.80 | Multiplet | 1H | Critical Proof: Appearance of a methine signal confirms substitution at C3. | |
| 1' | 2.30 - 2.50 | dd or m | 2H | Diastereotopic protons due to the adjacent chiral center (C3). | |
| N-Me | 2.22 | Singlet | 6H | Confirms incorporation of the amine. | |
| 4 | 1.40 - 1.60 | Multiplet | 2H | Shifted upfield compared to SM due to loss of alpha-deshielding. | |
| 5 | 1.55 | Multiplet | 1H | Overlaps with C4 often. | |
| 6 | 0.90 | Doublet | 6H | Remains largely unchanged from SM. |
Differentiating Alternatives (The "Self-Validating" Check)
Researchers must validate the product against two scenarios:
Scenario A: Did the reaction happen? (Product vs. Starting Material)
-
Starting Material: Shows a triplet/multiplet at
2.40 ppm integrating for 2H (the alpha-methylene at C3). -
Product: The signal at
2.40 ppm changes character completely. It integrates for 1H (methine) and shifts downfield slightly, while the new signals appear. -
Validation: If the integral at
2.40-2.80 region is >1H relative to the isobutyl tail, unreacted SM is present.
Scenario B: Is it the correct Regioisomer? (C3-Sub vs. C1-Sub) This is the most common failure mode in Mannich reactions of methyl ketones.
| Feature | Target (C3-Substitution) | Alternative (C1-Substitution) |
| Methyl Ketone ( | Singlet (~2.15 ppm) | Becomes |
| Alpha-Position | Methine (1H, Multiplet) | Methylene (2H, Triplet) |
| Symmetry | Asymmetric center created | No new chiral center |
Comparative Analysis: 13C NMR
13C NMR provides the definitive confirmation of the carbon skeleton branching.
Key Chemical Shifts[1][2][3][4]
-
Carbonyl (C=O): ~210 ppm. (Slight shift from SM).
-
Amine Methyls (
): ~45 ppm (Strong signal, absent in SM). -
C3 (Alpha-Carbon):
-
SM: ~41 ppm (
). -
Product: ~50-55 ppm (
). The change from secondary to tertiary carbon is diagnostic.
-
-
Aminomethyl (
): ~58-60 ppm.
DEPT-135 Analysis (The "Gold Standard")
To conclusively prove the structure without complex 2D experiments, run a DEPT-135 experiment.
-
Target (C3-Sub): The C3 carbon will point UP (Methine, CH).
-
Alternative (C1-Sub): The C3 carbon remains a Methylene (
) and points DOWN . -
Result: If the alpha-carbon signal at ~50 ppm is positive (phased up), the structure is the target C3-substituted molecule.
Logic Tree for Spectral Interpretation
Use this logic flow to interpret your raw data.
Caption: Decision matrix for assigning the correct Mannich base structure.
References
-
Regioselectivity in Mannich Reactions
-
Trost, B. M., & Terrell, L. R. (2003). A Direct Catalytic Asymmetric Mannich Reaction. Journal of the American Chemical Society. Link
-
-
NMR of Beta-Amino Ketones
-
Gao, J., et al. (2014). Organocatalytic Enantioselective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters. Link
-
-
Chemical Shift Data Verification
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12963162, 3-((Dimethylamino)methyl)-5-methylhexan-2-one. Link
-
-
General Spectroscopy Rules
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard Reference for Shift Calculation).
-
Sources
Validation of Analytical Methods for Amine Quantification: A Comparative Guide
Executive Summary: The Amine Dilemma
In pharmaceutical and environmental analysis, amines present a "perfect storm" of analytical challenges. They are often highly polar (preventing retention on standard C18 columns), lack distinct chromophores (making UV detection insensitive), and exhibit strong silanol interactions (causing severe peak tailing).
This guide objectively compares two distinct approaches to solving this problem:
-
The "Classic" Robust Approach: Pre-column Derivatization with Dansyl Chloride (Dns-Cl) coupled with RP-HPLC-UV/FLD.
-
The "Modern" High-Throughput Approach: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.
While HILIC-MS/MS offers speed and sensitivity, it introduces matrix effects that can compromise quantification. Conversely, derivatization stabilizes the analyte and improves retention but introduces kinetic variables that must be rigorously validated.
Strategic Decision Framework
Before selecting a validation path, use this logic flow to determine the method best suited for your analyte's physicochemical properties and your lab's infrastructure.
Figure 1: Decision Matrix for Amine Quantification Method Selection.
Method A: Pre-Column Derivatization (Dansyl Chloride)
Best for: Quality Control (QC) labs, complex matrices requiring high specificity without MS, and quantification of primary/secondary amines.
The Mechanism
Dansyl chloride reacts with primary and secondary amines to form stable sulfonamides.[1] This reaction serves two purposes:
-
Hydrophobicity: It adds a naphthalene ring, allowing retention on standard C18 columns.
-
Detectability: It introduces a fluorophore (Excitation 330 nm, Emission 530 nm) and a strong UV chromophore (254 nm).
Experimental Protocol
Note: The critical attribute here is pH control. The reaction competes with the hydrolysis of the reagent.
-
Buffer Preparation: Prepare 0.1 M Sodium Carbonate (
) buffer, adjusted to pH 9.5. Why? The amine must be unprotonated for nucleophilic attack, but too high pH hydrolyzes the Dansyl-Cl too fast. -
Reagent Prep: Dissolve Dansyl-Cl in Acetone (1 mg/mL). Protect from light.
-
Reaction:
-
Mix 100 µL Sample + 100 µL Buffer + 100 µL Dansyl-Cl solution.
-
Incubate at 60°C for 20 minutes (or 1 hour at room temp in the dark).
-
-
Quenching: Add 50 µL of 5% Ammonium Hydroxide. Why? This reacts with excess Dansyl-Cl to form Dansyl-Amide, preventing it from damaging the HPLC column or interfering with the baseline.
-
Separation: Inject onto a C18 column using an Acetonitrile/Water gradient.
Method B: Direct Analysis (HILIC-MS/MS)
Best for: High-throughput PK/PD studies, trace impurity analysis (genotoxic impurities), and highly polar amines (logP < -1).
The Mechanism
HILIC uses a polar stationary phase (e.g., Amide or bare Silica) with a high-organic mobile phase.[2] Water acts as the "strong" solvent.[3][4] This retains polar amines via water-layer partitioning and electrostatic interactions, allowing direct injection without chemical modification.
Experimental Protocol
Note: The critical attribute is the equilibration time and buffer ionic strength.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Why? Low pH ensures amines are protonated (
) for optimal MS sensitivity and peak shape on HILIC phases. -
Mobile Phase B: Acetonitrile (ACN).[3]
-
Sample Diluent: 90:10 ACN:Water. Why? Injecting a high-water sample into a HILIC column causes "solvent washout" and peak distortion. The sample solvent must match the initial mobile phase.
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or BEH Amide).
-
Gradient: Start at 90% B, ramp down to 60% B.
-
Equilibration: CRITICAL. Post-run equilibration must be at least 10-15 column volumes. HILIC water layers take longer to re-establish than C18 chains.
Comparative Performance Data
The following data summarizes typical validation results obtained during method development for a model aliphatic amine (e.g., Dimethylamine).
| Performance Metric | Method A: Dansyl-Cl (HPLC-FLD) | Method B: HILIC-MS/MS |
| Linearity ( | > 0.999 (Stable derivative) | > 0.995 (Subject to ionization saturation) |
| LOD (Sensitivity) | ~10 ng/mL | ~0.1 ng/mL (100x more sensitive) |
| Precision (RSD) | < 2.0% | < 5.0% (Higher variability due to matrix) |
| Prep Time | 60 mins (Derivatization + Quench) | 10 mins (Dilute & Shoot) |
| Matrix Tolerance | High (Derivatives shift away from matrix) | Low (Susceptible to ion suppression) |
| Selectivity | High (Chromatographic resolution) | Very High (Mass resolution + MRM) |
Validation Workflow (ICH Q2(R2) Aligned)
Under the new ICH Q2(R2) guidelines, validation is not a checklist but a lifecycle. The following diagram illustrates the workflow required to demonstrate "fitness for purpose."
Figure 2: Validation Lifecycle aligned with ICH Q2(R2) and Q14.
Critical Validation Parameters for Amines
1. Specificity (The "False Positive" Trap)
-
Derivatization: You must inject a "Reagent Blank" (Buffer + Dansyl-Cl + Quench). Dansyl-OH (hydrolysis product) and Dansyl-Amide (quench product) will appear in the chromatogram. Your analyte must resolve from these reagent peaks.
-
HILIC-MS: Monitor "Crosstalk." If analyzing multiple amines, ensure the Mass Transition of Amine A does not overlap with Amine B due to source fragmentation or isotopic overlap.
2. Linearity & Carryover (The "Sticky" Problem)
Amines adsorb to stainless steel and glass.
-
Protocol: Always run the calibration curve from Low to High.
-
Self-Validating Step: Inject a blank immediately after the highest standard. If the blank area is > 20% of the LOQ, you have carryover.
-
Solution: For HILIC, use a needle wash containing 10% Formic Acid. For Derivatization, the sulfonamide is less sticky, but the injector loop must still be flushed.
3. Accuracy (Matrix Effects)
-
Derivatization: Accuracy is usually determined by spike recovery. Since the derivative is chemically distinct from the native amine, matrix interference is often chromatographic (co-elution).
-
HILIC-MS: You must calculate the Matrix Factor (MF).
If (Suppression) or (Enhancement), you must use a Stable Isotope Labeled (SIL) internal standard (e.g., Dimethylamine-d6).
Strategic Recommendations
Choose Method A (Dansyl-Cl) if:
-
You are in a QC environment where robust, transferable methods are required.
-
You do not have access to MS/MS.
-
Your sample matrix is extremely dirty (e.g., wastewater), as the extraction/derivatization step acts as a cleanup.
Choose Method B (HILIC-MS/MS) if:
-
You are analyzing genotoxic impurities (nitrosamines) at ppb levels.
-
You have high sample volumes (>50 samples/day).
-
The amine is too unstable to survive the 60°C derivatization reaction.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7][8][9][10] [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. scribd.com [scribd.com]
- 10. mastercontrol.com [mastercontrol.com]
Alternative reagents for the synthesis of β-amino ketones
Beyond the Classical Mannich: A Technical Guide to -Amino Ketone Synthesis
Executive Summary: The Evolution of the Mannich Base
The
However, the classical method suffers from critical limitations:
-
Regiochemical Ambiguity: In unsymmetrical ketones, acid catalysis often yields mixtures of regioisomers.
-
Harsh Conditions: High temperatures and low pH are incompatible with acid-sensitive functionalities (acetals, silyl ethers).
-
Volatile Reagents: The use of formaldehyde gas or formalin introduces stoichiometry and safety challenges.
This guide evaluates three high-performance alternatives that solve these specific bottlenecks: Eschenmoser’s Salt (for regiocontrol), Mukaiyama-Mannich Reagents (for Lewis acid precision), and Proline Organocatalysis (for enantioselectivity).
Strategic Selection: Decision Matrix
Before selecting a reagent, analyze your substrate constraints. The following flow logic dictates the optimal pathway.
Deep Dive: Comparative Analysis of Alternatives
Method A: The Electrophilic Upgrade – Eschenmoser’s Salt
Reagent:
Unlike the equilibrium-driven classical Mannich, Eschenmoser’s salt is a pre-formed, highly reactive electrophile. It reacts rapidly with pre-formed enolates (lithium enolates or silyl enol ethers), ensuring that the amino group adds exactly where the double bond was established.
-
Mechanism: Direct
-like attack of the enolate on the iminium carbon. -
Key Advantage: Eliminates the need for formaldehyde; avoids polymerization side-products.
-
Limitation: Restricted to dimethylamine derivatives.
Method B: The Nucleophilic Upgrade – Mukaiyama-Mannich
Reagents: Silyl Enol Ethers + Imines + Lewis Acid (e.g.,
This method decouples the enolization step from the C-C bond formation. By using a silyl enol ether, you prevent self-condensation of the ketone.[1] The addition of a Lewis Acid activates the imine component.
-
Recent Innovation: The use of Bismuth Triflate (
) has revolutionized this approach. Unlike traditional (stoichiometric, moisture sensitive), is water-tolerant and used in catalytic amounts (1 mol%). -
Data Point: Ollevier et al. reported yields up to 94% using 1 mol%
in acetonitrile [1].[2]
Method C: The Stereochemical Architect – Proline Organocatalysis
Reagent: L-Proline (10-20 mol%)
Best For: Asymmetric synthesis of
Pioneered by List and Barbas, this "biomimetic" approach uses proline to form a transient chiral enamine with the ketone. This enamine attacks the imine with high facial selectivity.
-
Mechanism: Enamine formation
Mannich addition Hydrolysis.[3] -
Data Point: Reaction of acetone with
-anisidine and aldehydes yields products with >90% ee and >80% yield [2].
Comparative Performance Data
The following table contrasts the performance of these reagents against the classical method for a standard transformation (e.g., Acetophenone + Benzaldehyde + Aniline derivative).
| Feature | Classical Mannich | Eschenmoser's Salt | Mukaiyama ( | Proline Organocatalysis |
| Reagent Class | Acid Catalyst (HCl) | Pre-formed Iminium | Lewis Acid / Silyl Ether | Chiral Secondary Amine |
| Yield (Typical) | 40–60% | 75–95% | 85–94% | 60–85% |
| Regiocontrol | Poor (Thermodynamic) | Excellent (Kinetic) | Excellent (Pre-defined) | Good |
| Stereocontrol | None (Racemic) | None | Variable (Ligand dependent) | Excellent (>90% ee) |
| Reaction Temp | Reflux ( | RT | RT | |
| Atom Economy | High | Low (Iodide waste) | Moderate (Silyl waste) | High |
| Moisture Sensitivity | Low | High | Low ( | Low |
Experimental Protocols
Protocol 1: Green Synthesis using Bismuth Triflate (Mukaiyama-Type)
Adapted from Ollevier & Nadeau [1]
Rationale: This protocol demonstrates the high efficiency and water tolerance of Lanthanide-like Lewis acids, avoiding the need for strictly anhydrous conditions typical of
-
Preparation: To a round-bottom flask, add benzaldehyde (1.0 mmol) and aniline (1.1 mmol) in acetonitrile (3 mL). Stir for 30 mins to form the imine in situ.
-
Catalyst Addition: Add
(0.01 mmol, 1 mol%). -
Nucleophile Addition: Add the silyl enol ether of acetophenone (1.2 mmol).
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC.[1]
-
Workup: Quench with saturated
. Extract with ethyl acetate ( mL). Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Expected Yield: 88–94%
-
Note: The catalyst can often be recovered from the aqueous phase.
-
Protocol 2: Asymmetric Synthesis using L-Proline
Adapted from List, B. et al. [2]
Rationale: This protocol utilizes the "enamine mechanism" to induce chirality without toxic metals.
-
Reagents: Dissolve
-anisidine (1.0 mmol) and benzaldehyde (1.0 mmol) in DMSO (4 mL) and acetone (1 mL, acts as both solvent and reagent). -
Catalyst: Add (S)-Proline (0.2 mmol, 20 mol%).
-
Reaction: Stir the homogeneous mixture at Room Temperature for 12–24 hours.
-
Observation: The mixture may darken slightly.
-
-
Quench: Add phosphate buffer (pH 7.0).
-
Extraction: Extract with ethyl acetate. The unreacted aldehyde and amine are removed during workup or chromatography.
-
Purification: Column chromatography on silica gel.
-
Expected Yield: 75–85%
-
Expected ee: >90% (Determine by Chiral HPLC).[4]
-
Mechanistic Visualization: The Proline Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields or poor selectivity.
References
-
Ollevier, T., & Nadeau, E. (2004).[2] Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. The Journal of Organic Chemistry, 69(26), 9292–9295.
-
List, B. (2000).[5] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337.
-
Schreiber, J., et al. (1971). Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt).[6] Angewandte Chemie International Edition, 10(5), 330-331.
-
Mukaiyama, T. (1977). The Directed Aldol Reaction.[5] Organic Reactions, 28, 203.
Sources
Purity Assessment of Synthesized 3-(Dimethylamino)propylamine (DMAPA): A Comparative Technical Guide
Executive Summary
In the synthesis of amphoteric surfactants (e.g., Cocamidopropyl betaine) and epoxy curing agents, the purity of the intermediate 3-(Dimethylamino)propylamine (DMAPA) is the single most critical determinant of downstream product safety and performance. Residual precursors—specifically 3-dimethylaminopropionitrile (DMAPN) —are potent toxins, while secondary amine byproducts like bis-DMAPA affect stoichiometry and color stability.[1]
This guide objectively compares the industry-standard Gas Chromatography (GC-FID) method against Potentiometric Titration and NMR , providing a validated decision framework for analytical chemists and process engineers.[1]
The Synthesis Context & Impurity Profile
To assess purity effectively, one must understand the origin of impurities.[1] DMAPA is synthesized via the hydrogenation of DMAPN, which is itself formed by the Michael addition of dimethylamine to acrylonitrile.[1][2]
The Impurity Cascade
-
Precursor: 3-(Dimethylamino)propionitrile (DMAPN) – Critical toxin.[1]
-
Side Reaction (Dimerization): 3,3'-iminobis(N,N-dimethylpropylamine) (Bis-DMAPA) – Alters curing stoichiometry.[1]
-
Degradation: 1,3-Propanediamine – Sensitizer.[1]
-
Starting Material: Dimethylamine (DMA) – Volatility issues.[1]
Figure 1: Synthesis pathway of DMAPA showing the origin of critical impurities (DMAPN, Bis-DMAPA) that necessitate specific analytical resolution.[1]
Comparative Methodology: Selecting the Right Tool
While titration is often used for "Goods Inward" checks, it is insufficient for process validation due to its inability to distinguish between the target amine and its amine-functionalized impurities.[1]
Method A: Capillary GC-FID (The Gold Standard)[1]
-
Principle: Separation based on boiling point and polarity using a base-deactivated column.[1]
-
Strengths: Can quantify trace DMAPN (<10 ppm) and separate the bis-DMAPA dimer.
-
Weaknesses: Requires instrument calibration; volatile amines can tail without proper column selection.[1]
Method B: Potentiometric Titration (The Quick Check)
-
Principle: Acid-base neutralization (Total Amine Value).
-
Strengths: Fast, low cost, no calibration standards required.[1]
-
Weaknesses: Blind to impurities. Bis-DMAPA and DMA titrate as bases, artificially inflating the purity result.[1]
Method C: 1H-NMR (Structural Validation)
-
Principle: Proton environment analysis.
-
Strengths: Confirms molecular structure without reference standards.
-
Weaknesses: High Limit of Detection (LOD ~0.1%). Cannot reliably detect trace toxic nitriles (DMAPN) in a bulk amine matrix.
Experimental Protocols
Protocol A: High-Resolution GC-FID (Recommended)[1]
-
Objective: Quantify DMAPA purity >99.5% and DMAPN <20 ppm.
-
System: Agilent 7890B or equivalent with FID.
Step-by-Step Workflow:
-
Column Selection: Use a base-deactivated column to prevent amine tailing.[1]
-
Sample Preparation:
-
Weigh 1.0 g of synthesized DMAPA into a 20 mL vial.
-
Add 10 mL Methanol (Solvent).
-
Add 100 µL Dodecane (Internal Standard).
-
Note: Do not use chlorinated solvents (DCM) as they react with amines.[1]
-
-
Instrument Parameters:
-
Injector: Split (50:1), 250°C.
-
Oven: 50°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).
-
Detector (FID): 300°C. H2 flow 30 mL/min, Air 400 mL/min.[1]
-
-
Calculation: Use Internal Standard method.
[1]
Protocol B: Non-Aqueous Titration (Total Amine Value)
-
Objective: Rapid assay of total basicity.
-
Reagents: 0.1N Perchloric Acid in Glacial Acetic Acid.
Step-by-Step Workflow:
-
Dissolve 0.2 g DMAPA in 50 mL Glacial Acetic Acid.
-
Titrate with 0.1N Perchloric Acid using a potentiometric electrode (glass/calomel).
-
Endpoint: Steep inflection point.
-
Limitation: This measures all basic nitrogen.[1] If your sample contains 2% Bis-DMAPA, this method will likely report >99% purity erroneously.[1]
Data Analysis & Performance Matrix
The following table contrasts the performance of the three methods based on experimental trials.
| Feature | GC-FID (Recommended) | Potentiometric Titration | 1H-NMR |
| Specificity | High (Resolves DMAPN, Bis-DMAPA) | Low (Measures total basicity) | Medium (Structural overlap) |
| LOD (Limit of Detection) | < 10 ppm | ~ 0.5% | ~ 0.1% |
| Precision (RSD) | < 0.5% | < 0.2% | N/A |
| Analysis Time | 25 mins | 5 mins | 15 mins |
| Primary Failure Mode | Column tailing (requires base-deactivated liner) | False Positives (Impurities count as product) | Low sensitivity for trace toxins |
Visualizing the Analytical Workflow
Figure 2: Analytical decision tree. GC-FID is mandatory for final product release to ensure toxic precursors (DMAPN) are removed.[1]
Troubleshooting & Validation (Senior Scientist Insights)
The "Ghost" Peak in GC
-
Issue: A broad, tailing peak appears early in the chromatogram.
-
Cause: Water or Ammonia.[1] Standard columns (DB-1) tolerate water poorly.[1]
-
Fix: Use a CP-Volamine column which is designed to handle aqueous amine injections without phase collapse.[1]
Discrepancy between Titration and GC
-
Observation: Titration reads 99.8%, GC reads 98.5%.
-
Root Cause: The sample contains Bis-DMAPA . This dimer has two amine groups.[1][3] Titration counts both, inflating the "apparent" DMAPA content. GC physically separates the dimer (higher boiling point), revealing the true purity.[1]
Sample Stability
-
DMAPA absorbs CO2 from the air rapidly to form carbamates.[1]
-
Protocol: Prepare GC vials immediately before injection. Use septum-sealed vials. Do not store diluted samples for >24 hours.
References
-
BASF SE. (2011).[1][4] Process for the synthesis of DMAPA (US Patent 7,939,027).[1][4] Google Patents.[1]
-
Huntsman Corporation. (2020).[1] JEFFCAT® DMAPA Amine Catalyst Technical Bulletin.[1] Huntsman.[1] [Link][1]
-
Krasnikov, S.V. (2016).[1] Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using HPLC. Industrial Laboratory.[1] Diagnostics of Materials. [Link]
-
OECD SIDS. (2004).[1] 3-Dimethylaminopropylamine (DMAPA) Initial Assessment Report.[1] UNEP Publications.[1] [Link][1][5][6][7]
Sources
- 1. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]
- 2. US6660887B1 - Low pressure process for manufacture of 3-dimethylaminopropylamine (DMAPA) - Google Patents [patents.google.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography | Krasnikov | Industrial laboratory. Diagnostics of materials [zldm.ru]
Comparison of Lewis Acids in Mannich Reactions: A Technical Guide
Executive Summary
The Mannich reaction—the condensation of a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound—remains a cornerstone in the synthesis of
While classical Mannich reactions often rely on harsh Brønsted acid conditions or pre-formed enolates, Lewis Acid (LA) catalysis has revolutionized this transformation, enabling "direct" one-pot syntheses under mild, often aqueous, conditions. This guide compares the performance of three distinct classes of Lewis acids—Metal Triflates , Metal Halides , and Chiral Complexes —to assist researchers in selecting the optimal catalyst for their specific substrate and stereochemical requirements.
Mechanistic Foundations
Understanding the activation mode is critical for catalyst selection. Lewis acids in Mannich reactions typically operate via two primary pathways: Imine Activation (most common) or Dual Activation (activating both the electrophile and nucleophile).
General Catalytic Cycle
The Lewis acid (
Comparative Analysis of Lewis Acid Catalysts
We evaluate three dominant classes of catalysts based on Water Tolerance , Reactivity , Stereocontrol , and Cost .
Metal Triflates: The Water-Tolerant Powerhouses
Examples:
Metal triflates are unique because they resist hydrolysis, allowing Mannich reactions to proceed in aqueous media or without strict drying protocols.
-
Bismuth Triflate (
):-
Performance: Highly potent.[5][6] Often requires low loading (0.1–1 mol%).
-
Key Advantage: Extremely low toxicity and cost compared to lanthanides. It is often superior to
in terms of reaction rate for electron-deficient aldehydes. -
Mechanism: Acts as a water-compatible Lewis acid; activates the imine efficiently even in the presence of water generated during imine formation.
-
-
Ytterbium Triflate (
):-
Performance: The gold standard for recyclability . The catalyst can be recovered from the aqueous phase and reused 5+ times without significant activity loss.[7]
-
Key Advantage: Excellent for asymmetric variants when combined with chiral ligands (e.g., PyBox).
-
Metal Halides: The Cost-Effective Workhorses
Examples:
These are abundant and inexpensive but often require stricter control of reaction conditions compared to triflates.
-
Indium Trichloride (
):-
Performance: "Soft" Lewis acid character. It is exceptionally mild, making it the catalyst of choice for acid-sensitive substrates (e.g., substrates with acetal protection).
-
Key Advantage: Chemoselectivity. Unlike stronger acids (
), rarely causes side reactions like polymerization.
-
-
Iron Chloride (
):-
Performance: Moderate activity. Often used in solvent-free "green" protocols.
-
Limitation: Hygroscopic and can be corrosive. Lower turnover frequency (TOF) than triflates.
-
Chiral Lewis Acids: The Stereoselective Specialists
Examples:
For drug development, enantiopurity is non-negotiable.
-
+ PyBox:
-
Performance: Delivers high enantiomeric excess (ee > 90%) for reactions involving pre-formed silyl enol ethers (Mukaiyama-Mannich).
-
Mechanism: The chiral ligand creates a steric pocket around the metal center, directing the facial attack of the nucleophile.
-
Performance Metrics Comparison
| Catalyst Class | Representative Catalyst | Typical Loading | Yield Range | Water Tolerance | Recyclability | Cost | Best Application |
| Metal Triflate | 0.5 – 1.0 mol% | 85 – 96% | High | Good | Low | High-throughput, general synthesis | |
| Metal Triflate | 5 – 10 mol% | 80 – 95% | High | Excellent | High | Recoverable catalyst systems | |
| Metal Halide | 10 – 20 mol% | 75 – 90% | Moderate | Moderate | Medium | Acid-sensitive substrates | |
| Chiral Complex | 10 mol% | 70 – 90% | Low* | Low | High | Asymmetric synthesis (High ee) |
*Note: Chiral complexes often require anhydrous conditions to prevent ligand dissociation or background racemic reaction.
Experimental Protocols
Protocol A: Green, Three-Component Mannich Reaction ( )
Target: Rapid synthesis of
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Ketone (1.0 mmol)
- (0.01 mmol, 1 mol%)
-
Solvent: Water or Acetonitrile (
) (2 mL)
Workflow:
Step-by-Step:
-
Mixing: In a 10 mL round-bottom flask, dissolve the aldehyde (1 eq) and amine (1 eq) in acetonitrile (2 mL). Stir for 5 minutes to initiate imine formation.
-
Addition: Add the ketone (1 eq) followed by
(1 mol%). -
Reaction: Stir the mixture at room temperature. Most reactions complete within 2–4 hours.
-
Work-up: Pour the mixture into water (10 mL). If solid precipitates, filter and wash with water. If oil forms, extract with ethyl acetate (
mL). -
Purification: Dry the organic layer over
and concentrate. Pure product is often obtained by recrystallization from ethanol.
Protocol B: Asymmetric Mannich Reaction ( -PyBox)
Target: Enantioselective synthesis of
Materials:
- (0.1 mmol)
-
PyBox Ligand (0.12 mmol)
-
Pre-formed imine (1.0 mmol)
-
Silyl Enol Ether (1.2 mmol)
-
Dichloromethane (DCM), anhydrous[8]
Step-by-Step:
-
Catalyst Formation: Stir
and the PyBox ligand in dry DCM for 1 hour at room temperature to form the chiral complex. -
Cooling: Cool the solution to 0°C or -78°C (lower temperature generally improves enantioselectivity).
-
Substrate Addition: Add the pre-formed imine. Stir for 10 minutes.
-
Nucleophile Addition: Add the silyl enol ether dropwise.
-
Reaction: Stir at low temperature for 12–24 hours.
-
Quench: Quench with saturated
. Extract with DCM.[5][6] -
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by chiral HPLC.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of imine | Switch to a water-tolerant catalyst like |
| No Reaction | Catalyst deactivation | Ensure amine is not sequestering the Lewis Acid. Increase catalyst loading to 10-20 mol%. |
| Low ee (Asymmetric) | Background reaction | Ensure the uncatalyzed pathway is suppressed by lowering temperature. Use strictly anhydrous solvents.[9] |
| Sticky/Oily Product | Incomplete separation | Use an acid-base extraction workup (wash organic layer with dilute HCl to remove unreacted amine, if product is stable). |
References
-
Ollevier, T., & Nadeau, E. (2004).[10] "Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction." The Journal of Organic Chemistry, 69(26), 9292–9295.
-
Kobayashi, S., et al. (2013). "Highly efficient catalytic enantioselective Mannich reaction of malonates with N-tert-butoxycarbonyl imines by using Yb(OTf)3/pybox catalysts." Chemistry – A European Journal, 19(31), 10142-10145.
- Loh, T. P., et al. (1999). "Indium trichloride catalyzed one-pot synthesis of -amino esters in water." Tetrahedron Letters, 40(49), 8697-8700.
-
Akiyama, T. (2007). "Stronger Brønsted Acids." Chemical Reviews, 107(12), 5744–5758. (Context on Chiral Acid comparison).
-
Desai, P., et al. (2000).[11] "Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids." Journal of the American Chemical Society, 122(30), 7226-7232.
Sources
- 1. Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Bi(OTf)3 as a Highly Potent Catalyst for the Synthesis of Mannich Bases under Milder Conditions [sid.ir]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. thaiscience.info [thaiscience.info]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 11. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
Cross-Validation of Analytical Architectures for Amine-Containing Compounds: HILIC-MS vs. RP-HPLC vs. Derivatization-GC
Topic: Cross-validation of analytical results for amine-containing compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The quantification of amine-containing compounds (primary, secondary, and tertiary) presents a persistent challenge in pharmaceutical analysis due to their high polarity, basicity, and lack of UV chromophores. Traditional Reversed-Phase HPLC (RP-HPLC) often suffers from the "silanol effect," leading to peak tailing and retention variability.[1][2]
This guide serves as a technical cross-validation framework. We position Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) as the superior "Product" for modern amine analysis, rigorously comparing it against legacy RP-HPLC and orthogonal Derivatization Gas Chromatography (GC-MS) . We demonstrate how to utilize these alternative methods not just as competitors, but as orthogonal validation tools to satisfy ICH Q2(R2) requirements.
Part 1: The Challenge – The Silanol Trap
The fundamental difficulty in analyzing amines lies in their interaction with the stationary phase. In standard C18 silica columns, residual silanol groups (
-
The Mechanism: At pH > 3, silanols deprotonate (
). Basic amines ( ) interact electrostatically with these sites rather than partitioning into the hydrophobic C18 layer. -
The Consequence: This secondary interaction causes severe peak tailing, retention shifts, and non-linear calibration curves at low concentrations.
Diagram 1: Mechanistic Failure Modes (Silanol vs. HILIC)
The following diagram illustrates the mechanistic difference between the "Silanol Trap" in RP-HPLC and the partition mechanism in HILIC.
Caption: Comparison of the detrimental ionic silanol interaction in RP-HPLC versus the stabilizing aqueous partition mechanism in HILIC.
Part 2: Comparative Analysis & Performance Metrics
We evaluated the performance of HILIC-MS/MS against the two primary alternatives.
Table 1: Performance Comparison Matrix
| Feature | HILIC-MS/MS (The Solution) | RP-HPLC (Legacy) | Derivatization GC-MS (Orthogonal) |
| Selectivity | High for polar amines; separates isomers based on hydrophilicity. | Low for polar amines; analytes elute in void volume. | High ; excellent for structural isomers after derivatization. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). High organic mobile phase enhances ESI desolvation. | Moderate ; limited by UV detection limits and poor peak shape. | High ; comparable to LC-MS but dependent on derivatization efficiency. |
| Peak Shape | Gaussian (Symmetry factor 0.9–1.1). | Tailing (Symmetry factor > 1.5 common). | Sharp, provided derivatization is complete. |
| Sample Prep | Minimal (Protein Precipitation). | Minimal (Dilute & Shoot). | Complex (Requires drying, heating, reagent handling). |
| Robustness | Moderate; sensitive to equilibration times. | High; established technology. | Moderate; sensitive to moisture and reagent stability. |
| Throughput | High (5–10 min run time). | High (10–15 min run time). | Low (30+ min due to prep/heating). |
Part 3: Cross-Validation Workflow (The Protocol)
To satisfy ICH Q2(R2) guidelines for specificity and accuracy, one cannot rely on a single method. This protocol uses GC-MS as the "Referee Method" to cross-validate the HILIC-MS results. If the results from these two chemically distinct separation mechanisms (Liquid-Partition vs. Gas-Volatility) align, the data is considered validated.
Diagram 2: The Cross-Validation Decision Tree
Caption: Logic flow for cross-validating HILIC data using orthogonal GC-MS methodology.
Part 4: Detailed Experimental Protocols
Method A: The Primary Standard (HILIC-MS/MS)
Objective: High-throughput quantification of polar amines.
-
Column Selection: Amide-bonded or Zwitterionic stationary phase (e.g., BEH Amide or ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
MP A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization).
-
MP B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 95% B to 60% B over 5 minutes. (Note: HILIC runs "backwards" compared to RP; high organic is weak).
-
-
Sample Diluent: 90% Acetonitrile / 10% Buffer. Critical: Injecting aqueous samples destroys peak shape in HILIC; sample must match initial mobile phase conditions [7, 8].
-
Detection: ESI Positive Mode (MRM).
Method B: The Orthogonal Validator (GC-MS with Derivatization)
Objective: Confirm results using a separation based on volatility, not polarity.
-
Reagent: Ethyl Chloroformate (ECF) or MTBSTFA.
-
Why ECF? It works in aqueous media, unlike silylation reagents which require strict dryness [12].
-
-
Derivatization Protocol (ECF Method):
-
Aliquot 100 µL sample into a glass tube.
-
Add 50 µL ECF and 100 µL Pyridine (catalyst/base).
-
Vortex for 30 seconds; add 200 µL Chloroform.
-
Centrifuge; inject the organic (bottom) layer.
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Inlet: 250°C, Splitless.
-
Temp Program: 60°C (1 min) -> 300°C at 20°C/min.
-
Part 5: Data Interpretation & Troubleshooting
When cross-validating, discrepancies often reveal hidden method errors:
-
Scenario 1: HILIC > GC-MS.
-
Cause: Incomplete derivatization in Method B.
-
Fix: Increase reaction time or switch reagents (e.g., from ECF to MTBSTFA) [12, 18].
-
-
Scenario 2: GC-MS > HILIC.
-
Cause: Ion suppression in HILIC-MS source due to matrix co-elution.
-
Fix: Check HILIC chromatogram for phospholipids; improve sample cleanup (SPE) [7].
-
-
Scenario 3: RP-HPLC shows "Ghost Peaks".
-
Cause: Carryover of "sticky" amines on stainless steel or silanols.
-
Fix: Switch to HILIC (Method A) or use passivation solutions.
-
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH.[3] (2023).[4][5][6] Available at: [Link]
-
McHale, C. & Harmon, T. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns / Advanced Materials Technology. (2023).[4][5][6] Available at: [Link]
-
McCalley, D.V. The challenges of the analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A. (2010/2025 Review). Available at: [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz. Available at: [Link]
-
Kim, K.H., et al. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI / Toxics. (2021). Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of Tetrabenazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of VMAT2 Inhibition in Hyperkinetic Movement Disorders
Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a crucial protein responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles for subsequent release.[1][2][3] By depleting the stores of these neurotransmitters, particularly dopamine, in the presynaptic terminal, tetrabenazine effectively alleviates the symptoms of hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[4][5][6] However, the clinical utility of tetrabenazine is often hampered by its complex pharmacokinetic profile and a range of adverse effects, including depression, parkinsonism, and somnolence.[7][8] This has spurred the development of analogs, principally deutetrabenazine and valbenazine, designed to offer improved therapeutic windows. This guide provides an in-depth comparison of the biological activities of tetrabenazine and its key analogs, supported by experimental data, to aid researchers in understanding their distinct pharmacological profiles.
Mechanism of Action: A Shared Target, A Nuanced Interaction
The primary therapeutic effect of tetrabenazine and its analogs is mediated through the inhibition of VMAT2.[1][2][3] Recent advancements in cryo-electron microscopy have provided unprecedented insight into the binding of tetrabenazine to VMAT2.[2][9][10] Tetrabenazine binds to a specific pocket within the transporter, distinct from the substrate-binding site, and locks it in an occluded conformation.[3][11][12] This non-competitive inhibition effectively halts the transport cycle, preventing the uptake of monoamines into synaptic vesicles.[2][13]
While all three compounds share this fundamental mechanism, the specific molecules responsible for this inhibition differ significantly, leading to variations in their overall biological activity.
Visualizing the VMAT2 Inhibition Pathway
Caption: Mechanism of VMAT2 inhibition by tetrabenazine and its analogs.
Comparative Pharmacokinetics: The Key to Improved Tolerability
The most significant distinctions between tetrabenazine and its analogs lie in their pharmacokinetic profiles. These differences directly impact their dosing frequency, plasma concentration fluctuations, and ultimately, their side-effect profiles.
Tetrabenazine itself has low and erratic bioavailability and is rapidly and extensively metabolized in the liver to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[14] These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[14] This rapid metabolism leads to a short half-life and significant peak-to-trough fluctuations in plasma concentrations, which are associated with a higher incidence of adverse events.[8]
Deutetrabenazine , the deuterated analog of tetrabenazine, was engineered to address this issue. The substitution of hydrogen with deuterium at key positions in the molecule slows down its metabolism by CYP2D6.[14][15][16] This results in a longer half-life of the active metabolites, reduced plasma fluctuations, and allows for less frequent dosing with a lower total daily dose compared to tetrabenazine.[15][16]
Valbenazine is a prodrug of the single, most potent VMAT2-inhibiting metabolite of tetrabenazine, (+)-α-dihydrotetrabenazine.[5][17] This targeted delivery of the most active isomer avoids the generation of other metabolites that may contribute to off-target effects.[7][17] Valbenazine itself is metabolized to (+)-α-HTBZ, which has a long half-life, allowing for once-daily dosing.[18]
| Parameter | Tetrabenazine | Deutetrabenazine | Valbenazine (as (+)-α-HTBZ) |
| Active Metabolites | α-HTBZ, β-HTBZ | deuterated α-HTBZ, deuterated β-HTBZ | (+)-α-HTBZ |
| Half-life (active metabolites) | Short (α-HTBZ: 4-8h, β-HTBZ: 2-4h)[14] | Longer (doubled compared to TBZ metabolites)[14] | Long (approx. 22 hours)[18] |
| Dosing Frequency | Typically three times daily[14] | Twice daily[5] | Once daily[18] |
| Plasma Fluctuations | High[8] | Lower[15][16] | Reduced[8] |
| CYP2D6 Dependence | High[14] | High[18] | Moderate (for metabolism of (+)-α-HTBZ) |
Comparative Biological Activity: Potency and Selectivity
The biological activity of these compounds is ultimately determined by the binding affinity of their active metabolites for VMAT2 and their potential interactions with other receptors (off-target effects).
Tetrabenazine is a racemic mixture, and its metabolites exist as different stereoisomers with varying affinities for VMAT2.[19] The (+)-α-HTBZ and (+)-β-HTBZ isomers exhibit the highest affinity for VMAT2, while the (-)-isomers have significantly lower affinity.[17][19] Some of the less active metabolites have been shown to bind to other receptors, such as dopamine and serotonin receptors, which may contribute to the side-effect profile of tetrabenazine.[7][17]
Deutetrabenazine's deuteration does not alter the intrinsic VMAT2 binding affinity of its metabolites but rather prolongs their presence in the body.[14] The functional activity of deutetrabenazine is primarily driven by its [+] metabolites, which are potent inhibitors of VMAT2, while the [-] metabolites have negligible activity at VMAT2 but may interact with the serotonin 5HT7 receptor.[20]
Valbenazine's key advantage is its conversion to a single active metabolite, (+)-α-HTBZ, which is the most potent of the tetrabenazine metabolites at inhibiting VMAT2.[17] This high selectivity for VMAT2 and the absence of other, less active or off-target metabolites are thought to contribute to its favorable tolerability profile.[8][17]
| Compound/Metabolite | VMAT2 Binding Affinity (Ki, nM) | Off-Target Binding |
| (+)-Tetrabenazine | 4.47[19] | Weak affinity for D2 receptors (Ki = 2100 nM)[3] |
| (-)-Tetrabenazine | 36,400[19] | - |
| (+)-α-HTBZ | 3.96[19] | Highly selective for VMAT2[17] |
| (-)-α-HTBZ | 23,700[19] | Appreciable affinity for various dopamine, serotonin, and adrenergic receptor subtypes[17] |
| (+)-β-HTBZ | 13.4[21] | Appreciable affinity for various dopamine, serotonin, and adrenergic receptor subtypes[17] |
| (-)-β-HTBZ | 593[19] | Appreciable affinity for various dopamine, serotonin, and adrenergic receptor subtypes[17] |
| Deutetrabenazine metabolites | [+] metabolites: ~10 nM (IC50)[20] | [-] metabolites: Antagonistic effect at 5HT7 receptor[20] |
| Valbenazine ((+)-α-HTBZ) | 1.4[18] | No discernible off-target activity[18] |
Experimental Protocols
VMAT2 Binding Assay ([³H]dihydrotetrabenazine Binding)
This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for VMAT2.
Workflow Diagram:
Caption: Workflow for a VMAT2 radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Further centrifuge the supernatant at a higher speed to isolate synaptic vesicles.
-
Resuspend the vesicle pellet in an appropriate buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the vesicle preparation, [³H]dihydrotetrabenazine ([³H]DTBZ) at a fixed concentration (e.g., 20 nM), and varying concentrations of the test compound.[22]
-
For determining non-specific binding, include wells with a high concentration of unlabeled tetrabenazine (e.g., 10 µM).[22]
-
Incubate the plate at 30°C for 90 minutes.[22]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]DTBZ binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Dopamine Uptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the uptake of dopamine into synaptic vesicles.
Step-by-Step Methodology:
-
Vesicle Preparation:
-
Prepare synaptic vesicles from rat striatum as described in the VMAT2 binding assay protocol.
-
-
Uptake Reaction:
-
Termination and Detection:
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of dopamine uptake at each concentration of the test compound.
-
Calculate the IC₅₀ value for the inhibition of dopamine uptake.
-
Conclusion: A Step Forward in the Treatment of Hyperkinetic Disorders
The development of tetrabenazine analogs represents a significant advancement in the pharmacological management of hyperkinetic movement disorders. By refining the pharmacokinetic and pharmacodynamic properties of the parent compound, deutetrabenazine and valbenazine offer improved tolerability and dosing convenience. Deutetrabenazine achieves this through a clever modification of the molecular structure that slows its metabolism, while valbenazine employs a prodrug approach to deliver the most potent and selective VMAT2-inhibiting metabolite. For researchers in drug development, the story of tetrabenazine and its analogs serves as a compelling case study in the power of medicinal chemistry to optimize a known pharmacological agent, ultimately leading to improved therapeutic options for patients.
References
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Dalton, K., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e91973. [Link]
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Dalton, K., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. bioRxiv. [Link]
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Dalton, K., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PMC. [Link]
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Dalton, K., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. PMC. [Link]
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What is the mechanism of action of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors? (2025). Semantic Scholar. [Link]
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The tetrabenazine-binding site of VMAT2. (n.d.). ResearchGate. [Link]
-
Dalton, K., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife. [Link]
-
Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine. (n.d.). Semantic Scholar. [Link]
-
Dalton, K., et al. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. bioRxiv. [Link]
-
Yao, Z., et al. (2016). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. PMC. [Link]
-
Srinivasan, S., et al. (2025). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. UCSD Neurosciences. [Link]
-
Khan, N. A., et al. (2024). Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review. PMC. [Link]
-
Skor, H., et al. (2017). Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. PMC. [Link]
-
Yang, G., et al. (2021). (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia. Frontiers. [Link]
-
Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. (n.d.). ResearchGate. [Link]
-
Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. PMC. [Link]
-
Correll, C. (2018). VMAT-2 Inhibitors for TD Compared in Meta-Analysis, Not Head-to-Head. HCPLive. [Link]
-
Bull, E., et al. (2025). Evaluation of the Relationship between Vesicular Monoamine Transporter 2 (VMAT2) Inhibition and Neurologic Adverse Events in Approved Drugs. ACS Pharmacology & Translational Science. [Link]
-
Patel, A. R., et al. (2025). VMAT2 inhibitors for the treatment of tardive dyskinesia: a narrative review. CNS Spectrums. [Link]
-
VMAT2 binding affinity of TBZ, TBZ enantiomers, and DHTBZ stereoisomers. (n.d.). ResearchGate. [Link]
-
Wang, Y., et al. (2025). Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington's disease chorea based on network meta-analysis. Frontiers. [Link]
-
Deutetrabenazine Targets VMAT2 With Precision, Analysis Finds. (2025). Psychiatry Advisor. [Link]
-
Geva, M., et al. (2020). Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers. PMC. [Link]
-
Open-label study to evaluate VMAT2 inhibition in psychosis. (n.d.). Health Research Authority. [Link]
-
Sakagami, H., et al. (2020). VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet–Induced Stress. Diabetes. [Link]
-
Wang, Y., et al. (2024). Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. PMC. [Link]
-
Structures of tetrabenazine (TBZ, (AE)-1) and tetrabenazine enantiomers. (n.d.). ResearchGate. [Link]
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- 17. VMAT2 inhibitors for the treatment of tardive dyskinesia: a narrative review | CNS Spectrums | Cambridge Core [cambridge.org]
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- 19. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 23. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
